Carbamazepine 10,11 epoxide-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-FLZZRPEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Carbamazepine 10,11-Epoxide-d2 (Major)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, metabolic pathways, and analytical methodologies related to Carbamazepine 10,11-Epoxide-d2 (Major). This deuterated analog of a primary active metabolite of Carbamazepine is a critical tool in pharmacokinetic studies and drug metabolism research.
Core Chemical Properties
Carbamazepine 10,11-Epoxide-d2 (Major) is a stable isotope-labeled form of Carbamazepine 10,11-Epoxide. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Reference |
| Chemical Name | 2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | [1] |
| CAS Number | 1185025-41-5 | [1] |
| Molecular Formula | C₁₅H₁₀D₂N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Melting Point | 178-180°C | |
| Solubility | Chloroform, Dichloromethane | |
| Storage Temperature | -20°C |
Computed Properties
| Property | Value | Reference |
| XLogP3-AA | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 254.102431122 | [1] |
| Monoisotopic Mass | 254.102431122 | [1] |
| Topological Polar Surface Area | 58.9 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 358 | [1] |
Metabolic Pathway of Carbamazepine
The metabolic pathway of Carbamazepine is well-established and is presumed to be identical for its deuterated analogs. The primary route of metabolism involves the epoxidation of the 10,11-double bond to form Carbamazepine 10,11-Epoxide. This reaction is primarily catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent, CYP2C8.[2][3] The resulting epoxide is an active metabolite with anticonvulsant properties. Subsequently, the epoxide is hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.
Experimental Protocols
Representative Analytical Method: LC-MS/MS for Quantification in Human Plasma
This protocol is adapted from established methods for the analysis of the non-deuterated form and is suitable for use with a deuterated internal standard like Carbamazepine 10,11-Epoxide-d2.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the deuterated internal standard (Carbamazepine 10,11-Epoxide-d2 at a suitable concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-3.6 min: Return to 10% B
-
3.6-5.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Carbamazepine 10,11-Epoxide: Q1: 253.1 m/z, Q3: 180.1 m/z
-
Carbamazepine 10,11-Epoxide-d2: Q1: 255.1 m/z, Q3: 182.1 m/z (or other appropriate fragment)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument used.
Conclusion
Carbamazepine 10,11-Epoxide-d2 (Major) is an indispensable tool for the accurate quantification of Carbamazepine's active metabolite in biological samples. Its well-defined chemical and physical properties, combined with a clear understanding of the metabolic pathway of the parent drug, enable its effective use in preclinical and clinical research. While specific synthesis protocols for this deuterated standard are proprietary, established analytical methods for the non-deuterated analog can be readily adapted for its use. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize Carbamazepine 10,11-Epoxide-d2 in their studies.
References
In-Depth Technical Guide: Synthesis and Characterization of Carbamazepine 10,11-Epoxide-d2 (Major)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Carbamazepine 10,11-Epoxide-d2 (Major), a deuterated analog of a primary active metabolite of the widely used anticonvulsant drug, Carbamazepine. The introduction of deuterium at the 10 and 11 positions of the epoxide offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.
Synthesis Pathway
The synthesis of Carbamazepine 10,11-Epoxide-d2 is a two-step process that begins with the selective deuteration of the olefinic bond in the parent drug, Carbamazepine, followed by the epoxidation of the resulting deuterated intermediate.
Caption: Synthetic route to Carbamazepine 10,11-Epoxide-d2.
Step 1: Catalytic Deuteration of Carbamazepine
The initial and critical step is the selective deuteration of the 10,11-double bond of Carbamazepine to yield Carbamazepine-10,11-d2. This is typically achieved through catalytic deuteration using deuterium gas (D2) and a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via syn-addition of two deuterium atoms across the double bond.
Experimental Protocol: Catalytic Deuteration
-
Reaction Setup: In a high-pressure reaction vessel, dissolve Carbamazepine in a suitable solvent, such as ethyl acetate or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Deuteration: Purge the vessel with nitrogen gas and then introduce deuterium gas (D2) to the desired pressure (typically 1-5 atm).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the deuterium gas and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude Carbamazepine-10,11-d2 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.
Step 2: Epoxidation of Carbamazepine-10,11-d2
The second step involves the epoxidation of the deuterated intermediate, Carbamazepine-10,11-d2, to form the final product, Carbamazepine 10,11-Epoxide-d2. This oxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation
-
Reaction Setup: Dissolve the purified Carbamazepine-10,11-d2 in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over 30 minutes.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the epoxide and consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Carbamazepine 10,11-Epoxide-d2 can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization
Thorough characterization of the synthesized Carbamazepine 10,11-Epoxide-d2 is essential to confirm its identity, purity, and the successful incorporation of deuterium. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and the location of deuterium incorporation.
-
¹H NMR: The ¹H NMR spectrum of Carbamazepine 10,11-Epoxide-d2 will show a significant reduction or complete disappearance of the signals corresponding to the protons at the 10 and 11 positions when compared to the spectrum of the non-deuterated analog.
-
²H NMR: The ²H (Deuterium) NMR spectrum will exhibit signals corresponding to the deuterium atoms at the 10 and 11 positions, providing direct evidence of successful deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected signals for the carbon skeleton of the molecule. The signals for the C10 and C11 carbons may show a characteristic triplet splitting pattern due to coupling with deuterium.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ²H, and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process and analyze the spectra to confirm the chemical shifts, coupling constants, and the absence/presence of specific signals consistent with the deuterated structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm the incorporation of two deuterium atoms.
-
Electrospray Ionization (ESI-MS): This technique is commonly used to generate a protonated molecular ion ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion will be two units higher for Carbamazepine 10,11-Epoxide-d2 compared to its non-deuterated counterpart.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an ESI-mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and confirm that its m/z value corresponds to the theoretical mass of the deuterated compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product.
Experimental Protocol: HPLC Analysis
-
System Setup: Use a reverse-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium acetate as a modifier.
-
Sample Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm.
-
Purity Determination: The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Quantitative Data Summary
The following tables summarize the expected and typical quantitative data for the synthesis and characterization of Carbamazepine 10,11-Epoxide-d2.
Table 1: Synthesis Parameters and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Catalytic Deuteration | D₂, Pd/C | 85 - 95 |
| 2 | Epoxidation | m-CPBA | 70 - 85 |
Table 2: Characterization Data
| Technique | Parameter | Expected Value for Carbamazepine 10,11-Epoxide-d2 |
| ¹H NMR | Chemical Shift (δ) for H-10, H-11 | Absent or significantly reduced |
| ²H NMR | Chemical Shift (δ) | Signals corresponding to D-10, D-11 |
| ESI-MS | [M+H]⁺ (m/z) | ~255.1 |
| HPLC | Purity | >98% |
This guide provides a foundational framework for the synthesis and characterization of Carbamazepine 10,11-Epoxide-d2. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Careful execution of these procedures will yield a high-purity deuterated standard essential for advanced pharmaceutical research.
Determining the Isotopic Purity of Carbamazepine 10,11-Epoxide-d2: A Technical Guide
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the isotopic purity of Carbamazepine 10,11-Epoxide-d2. The guide covers the metabolic context of this compound and details the core analytical techniques—mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy—used for its isotopic purity assessment.
Introduction
Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug. Its major active metabolite is Carbamazepine 10,11-epoxide. Deuterium-labeled analogs of drug metabolites, such as Carbamazepine 10,11-Epoxide-d2, are crucial tools in pharmaceutical research. They are frequently used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of pharmacokinetic and metabolic studies. The isotopic purity of these labeled compounds is a critical quality attribute that directly impacts the reliability of such analytical methods. Therefore, robust and accurate methods for determining the isotopic distribution (the relative abundance of d0, d1, d2, etc., species) are essential.
Metabolic Pathway of Carbamazepine
Carbamazepine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes. The major metabolic pathway involves the epoxidation of the 10,11-double bond to form Carbamazepine 10,11-epoxide. This reaction is predominantly catalyzed by CYP3A4, with a minor contribution from CYP2C8. The resulting epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-trans-dihydrodiol.
Below is a diagram illustrating the primary metabolic pathway of Carbamazepine.
Caption: Primary metabolic pathway of Carbamazepine.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds. By accurately measuring the mass-to-charge ratio (m/z) and the relative abundance of the different isotopologues, the isotopic distribution can be quantified.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of Carbamazepine 10,11-Epoxide-d2 using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Sample Preparation:
-
Prepare a stock solution of Carbamazepine 10,11-Epoxide-d2 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
Chromatographic Conditions (for LC-MS analysis):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start with a low percentage of mobile phase B, ramp up to a high percentage, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Scan Mode: Full scan analysis to observe the isotopic cluster of the protonated molecule [M+H]+.
-
Mass Range: A range that covers the expected m/z values of the d0, d1, and d2 isotopologues (e.g., m/z 250-260).
-
Resolution: A high-resolution instrument (e.g., Orbitrap or TOF) is required to resolve the isotopic peaks.
-
Multiple Reaction Monitoring (MRM) for Quantification (if used as an internal standard):
-
The protonated molecular ion for the unlabeled Carbamazepine 10,11-epoxide is approximately m/z 253.1. A common fragment ion is m/z 180.1.
-
For Carbamazepine 10,11-Epoxide-d2, the expected protonated molecular ion would be approximately m/z 255.1. The fragmentation pattern would need to be determined, but a similar fragmentation leading to a d2-labeled fragment would be expected.
-
Data Presentation: Isotopic Distribution
The isotopic purity is determined by calculating the relative abundance of each isotopologue from the high-resolution mass spectrum. The following table presents representative data for a deuterated analog of Carbamazepine 10,11-epoxide. Note that a Certificate of Analysis for a d10 version is used here as a template, as a specific CoA for the d2 version was not publicly available. The principles of analysis and data presentation remain the same.
| Isotopologue | Theoretical Mass (Da) | Observed Abundance (%) |
| d0 (unlabeled) | 252.0899 | 0.00 |
| d1 | 253.0962 | 2.5 |
| d2 | 254.1025 | 97.4 |
| d3 | 255.1087 | 0.1 |
| ... | ... | ... |
| d10 | 262.1526 | 97.4 (for d10 analog) |
Note: The data for d0, d1, d2, and d3 are hypothetical for a d2-labeled compound and are presented for illustrative purposes. The d10 data is based on a Certificate of Analysis for Carbamazepine 10,11-epoxide-d10 and demonstrates the expected high level of isotopic enrichment.
Below is a workflow diagram for the determination of isotopic purity by mass spectrometry.
Caption: Workflow for isotopic purity determination by LC-HRMS.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a complementary technique to mass spectrometry for assessing isotopic purity. While MS provides information on the overall isotopic distribution, NMR can confirm the location of the deuterium labels and provide quantitative information on the degree of deuteration at specific sites. Both ¹H NMR and ²H NMR can be utilized.
Experimental Protocol: NMR Analysis
This protocol provides a general procedure for preparing and analyzing a sample of Carbamazepine 10,11-Epoxide-d2 by NMR.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Carbamazepine 10,11-Epoxide-d2.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent depends on the solubility of the analyte.
-
If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiment: A standard one-pulse ¹H NMR experiment.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Integrate the signals corresponding to the protons at the 10 and 11 positions.
-
Compare the integral of these signals to the integrals of other protons in the molecule that are not expected to be deuterated.
-
The reduction in the integral value for the signals at the 10 and 11 positions relative to the other signals provides a measure of the extent of deuteration at these sites.
-
²H NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard one-pulse ²H NMR experiment.
-
Data Acquisition: Acquire the spectrum with an appropriate number of scans.
-
Analysis:
-
Observe the signal(s) corresponding to the deuterium atoms at the 10 and 11 positions.
-
The presence and chemical shift of these signals confirm the location of the deuterium labels.
-
Quantitative ²H NMR can be performed using an internal standard with a known deuterium content to determine the absolute amount of deuterated material.
-
Data Presentation: NMR Data Summary
The following table summarizes the expected outcomes from the NMR analysis.
| NMR Technique | Expected Observation | Interpretation |
| ¹H NMR | Reduced signal intensity for the protons at the 10 and 11 positions compared to other aromatic or amide protons. | Indicates the degree of deuteration at the target positions. |
| ²H NMR | A signal (or signals) in the region corresponding to the chemical shift of the 10 and 11 positions. | Confirms the presence and location of the deuterium labels. |
Below is a logical diagram illustrating the relationship between the NMR techniques and the information obtained.
Caption: Logical flow of NMR analysis for isotopic purity.
Conclusion
The determination of the isotopic purity of Carbamazepine 10,11-Epoxide-d2 is a critical step in ensuring its suitability for use in quantitative bioanalytical studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the site of deuterium labeling. The detailed protocols and data presentation formats outlined in this guide offer a robust framework for the accurate and reliable characterization of this and other deuterated drug metabolites.
An In-Depth Technical Guide to the Role of Carbamazepine 10,11-Epoxide-d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of Carbamazepine 10,11-Epoxide-d2 in the pharmacokinetic analysis of the antiepileptic drug carbamazepine and its active metabolite. It details the metabolic pathways, analytical methodologies, and data interpretation, offering a technical resource for professionals in drug development and clinical research.
Introduction: Carbamazepine and the Need for Precise Quantification
Carbamazepine (CBZ) is a first-line antiepileptic drug also used to treat bipolar disorder and trigeminal neuralgia. Its therapeutic efficacy is complicated by a narrow therapeutic window, variable metabolism, and the presence of a pharmacologically active primary metabolite, Carbamazepine-10,11-Epoxide (CBZ-E). CBZ-E exhibits anticonvulsant activity comparable to the parent drug and can contribute significantly to both the therapeutic and toxic effects.[1] Plasma concentrations of CBZ-E can reach 10-50% of the parent drug during therapy.[1]
Given the inter-individual variability in metabolism, precise and accurate quantification of both carbamazepine and Carbamazepine-10,11-Epoxide in biological matrices is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. This is achieved using robust bioanalytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2]
A cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. Carbamazepine 10,11-Epoxide-d2, a deuterated form of the metabolite, serves this purpose, ensuring reliable data by correcting for variability during sample preparation and analysis.
The Metabolic Pathway of Carbamazepine
Carbamazepine is extensively metabolized in the liver, with only a small fraction excreted unchanged. The primary and most clinically significant metabolic route is the epoxidation of the dibenzazepine ring to form Carbamazepine-10,11-Epoxide. This reaction is primarily catalyzed by the Cytochrome P450 enzyme CYP3A4.[3] The epoxide metabolite is then further hydrolyzed by epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol), which is subsequently excreted.[1]
Experimental Protocol: Quantification using LC-MS/MS
The use of Carbamazepine 10,11-Epoxide-d2 as an internal standard is integral to the LC-MS/MS workflow for quantifying Carbamazepine-10,11-Epoxide. The following is a representative protocol synthesized from established methods.[4][5][6]
3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of human plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (containing Carbamazepine 10,11-Epoxide-d2 at a known concentration, e.g., 100 ng/mL in methanol) to each tube, except for blank samples.
-
Vortexing: Vortex-mix the samples for 10 seconds.
-
Extraction: Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).
-
Mixing: Vortex-mix vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
3.2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) at a flow rate of 0.4 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions are monitored.
Data Presentation and Interpretation
The use of Carbamazepine 10,11-Epoxide-d2 allows for the generation of high-quality data. Below are representative tables summarizing typical method validation parameters and pharmacokinetic data from human studies.
Table 1: Typical LC-MS/MS Method Validation Parameters
| Parameter | Carbamazepine | Carbamazepine-10,11-Epoxide | Reference(s) |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | [4] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | [5] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 5 ng/mL | [4] |
| Intra-day Precision (%CV) | 2.6 - 9.5% | 2.6 - 9.5% | [4] |
| Inter-day Precision (%CV) | 4.0 - 9.6% | 4.0 - 9.6% | [4] |
| Accuracy (% Bias) | 92.1 - 108.5% | 92.1 - 108.5% | [5] |
| Extraction Recovery | > 87% | > 87% | [4] |
Table 2: Pharmacokinetic Parameters in Adult Humans (Mean ± SD)
| Parameter | Carbamazepine | Carbamazepine-10,11-Epoxide | Reference(s) |
| Tmax (h) | 2.72 ± 0.71 | 3.60 ± 0.79 | [7] |
| Cmax (µg/mL) | 7.30 ± 2.30 | 1.01 ± 0.57 | [7] |
| t½ (h) | 27.3 - 30.3 | 5.1 - 6.1 | [1] |
| AUC (µg·h/mL) | 70.33 ± 17.10 | 9.20 ± 2.50 | [7] |
| Clearance (mL/kg/min) | 0.37 | 0.40 | [7] |
Note: Pharmacokinetic parameters can vary significantly based on formulation, dosing regimen (single vs. multiple), and patient population.
Conclusion
Carbamazepine 10,11-Epoxide-d2 is an indispensable tool in modern pharmacokinetic research involving carbamazepine. As a stable isotope-labeled internal standard, it co-elutes with the analyte and shares nearly identical extraction and ionization characteristics, thereby effectively compensating for analytical variations. This ensures the high degree of accuracy and precision required for reliable bioanalytical data. The methodologies and data presented in this guide underscore the pivotal role of Carbamazepine 10,11-Epoxide-d2 in elucidating the complex pharmacokinetic profile of carbamazepine and its active metabolite, ultimately contributing to safer and more effective therapeutic strategies.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytochrome P450-Mediated Epoxidation of Carbamazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive hepatic metabolism. The primary and clinically most significant metabolic pathway is the conversion of carbamazepine to its pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E). This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with subsequent hydrolysis of the epoxide by microsomal epoxide hydrolase (EPHX1). Understanding the intricacies of this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and developing safer and more effective therapeutic strategies. This technical guide provides an in-depth overview of the core metabolic pathway, supported by quantitative data, detailed experimental protocols, and a visual representation of the involved processes.
Core Metabolic Pathway: From Carbamazepine to its Epoxide
The conversion of carbamazepine to carbamazepine-10,11-epoxide is a critical step in its metabolism. This reaction is primarily mediated by the CYP3A4 isoenzyme, with minor contributions from CYP2C8 and potentially CYP3A5. The resulting epoxide is not an inactive byproduct; it possesses anticonvulsant activity comparable to the parent drug and is implicated in some of the therapeutic and adverse effects of carbamazepine treatment.
The carbamazepine-10,11-epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to the inactive metabolite, carbamazepine-10,11-trans-dihydrodiol (CBZ-diol), which is then excreted. Other minor metabolic pathways for carbamazepine include hydroxylation at different positions on the tricyclic ring, catalyzed by enzymes such as CYP2B6, and direct N-glucuronidation by UGT2B7.
Quantitative Data
The following tables summarize the key quantitative data related to the enzymatic conversion of carbamazepine and its epoxide metabolite.
Table 1: Kinetic Parameters for Carbamazepine Epoxidation
| Enzyme | Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/nmol P450) | Source |
| Human CYP3A4 | Carbamazepine | 442 | 1730 | [1] |
Note: While CYP2C8 is known to contribute to carbamazepine epoxidation, specific Km and Vmax values for this reaction are not consistently reported in the literature.
Table 2: Kinetic Parameters for Other Relevant Metabolic Reactions
| Enzyme | Substrate | Reaction | Apparent Km (μM) | Apparent Vmax | Source |
| Human UGT2B7 | Carbamazepine | N-glucuronidation | 214 | 0.79 pmol/mg/min | |
| Human CYP2B6 | Carbamazepine | 3-hydroxylation | ~217 | ~46.9 pmol/mg/min | [2] |
| Human CYP3A4 | Carbamazepine | 3-hydroxylation | - | - | [2] |
Experimental Protocols
In Vitro Metabolism of Carbamazepine using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of carbamazepine to its epoxide metabolite in a complex in vitro system that contains a mixture of drug-metabolizing enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Carbamazepine
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), potassium phosphate buffer, and carbamazepine at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 0-60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will also precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the formation of carbamazepine-10,11-epoxide using a validated LC-MS/MS method. The use of an internal standard is crucial for accurate quantification.
Carbamazepine Metabolism Assay using cDNA-Expressed Human CYP Enzymes
This protocol allows for the investigation of the specific contribution of individual CYP isoforms to carbamazepine metabolism.
Materials:
-
cDNA-expressed human CYP enzymes (e.g., CYP3A4, CYP2C8) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Carbamazepine
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a multi-well plate or microcentrifuge tubes, combine the reaction buffer, the specific cDNA-expressed CYP enzyme, and carbamazepine at desired concentrations.
-
Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction with ice-cold acetonitrile.
-
Sample Preparation: Process the samples as described in the HLM protocol (centrifugation to remove precipitated protein).
-
Quantification: Analyze the formation of carbamazepine-10,11-epoxide by LC-MS/MS.
LC-MS/MS Method for the Quantification of Carbamazepine and Carbamazepine-10,11-Epoxide
This is a representative method for the simultaneous analysis of the parent drug and its primary active metabolite.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
-
Injection Volume: A small volume of the processed sample (e.g., 5-10 µL).
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbamazepine: Monitor a specific precursor ion to product ion transition (e.g., m/z 237 -> 194).
-
Carbamazepine-10,11-epoxide: Monitor a specific precursor ion to product ion transition (e.g., m/z 253 -> 193).
-
Internal Standard: Monitor the specific transition for the chosen internal standard.
-
-
Optimization: The cone voltage, collision energy, and other mass spectrometer parameters should be optimized for each analyte to achieve maximum sensitivity and specificity.
Visualizations
The following diagrams illustrate the metabolic pathway of carbamazepine and a typical experimental workflow.
References
- 1. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Using Carbamazepine-10,11-Epoxide-d2 as a Labeled Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbamazepine-10,11-epoxide-d2, a deuterated analog of a primary active metabolite of the widely used anticonvulsant drug, carbamazepine. This document serves as an in-depth resource on its application as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is paramount for correcting analyte losses during sample preparation and for mitigating variations in instrument response, thereby ensuring the accuracy and reliability of bioanalytical data.
Introduction to Carbamazepine and its Active Metabolite
Carbamazepine is a first-line therapeutic agent for the management of epilepsy, neuropathic pain, and bipolar disorder. Following administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme, to its active metabolite, carbamazepine-10,11-epoxide. This metabolite is pharmacologically active and contributes significantly to both the therapeutic and toxic effects of the parent drug. Consequently, therapeutic drug monitoring (TDM) of both carbamazepine and its epoxide metabolite is crucial for optimizing patient dosage and minimizing adverse effects.
The use of a stable isotope-labeled internal standard, such as Carbamazepine-10,11-epoxide-d2, is the gold standard for the quantitative analysis of carbamazepine-10,11-epoxide. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an internal standard is essential for method development and validation. The key properties of Carbamazepine-10,11-epoxide-d2 are summarized in the table below.
| Property | Value |
| Chemical Name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carboxamide-d2 |
| Synonyms | 10,11-Epoxycarbamazepine-d2, CBZ-E-d2 |
| CAS Number | 1185025-41-5 |
| Molecular Formula | C₁₅H₁₀D₂N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| Storage | Store at -20°C, protected from light and moisture |
Role as an Internal Standard in Quantitative Analysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte of interest and experiences similar ionization and matrix effects. A stable isotope-labeled IS, like Carbamazepine-10,11-epoxide-d2, is considered the most suitable choice because it fulfills these criteria almost perfectly.
The fundamental principle lies in the measurement of the peak area ratio of the analyte to the IS. Any loss of analyte during sample processing or fluctuations in MS signal will be mirrored by the IS, thus the ratio remains constant, leading to high precision and accuracy.
Metabolic Pathway of Carbamazepine
The major metabolic pathway of carbamazepine involves its oxidation to carbamazepine-10,11-epoxide. This reaction is primarily catalyzed by the CYP3A4 isoenzyme in the liver. The epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-diol. Understanding this pathway is critical for interpreting drug metabolism studies and for the development of analytical methods to monitor both the parent drug and its key metabolites.
Carbamazepine Metabolism Pathway
Experimental Protocol: Quantification of Carbamazepine-10,11-Epoxide using LC-MS/MS
The following is a representative experimental protocol for the quantification of carbamazepine-10,11-epoxide in human plasma using Carbamazepine-10,11-epoxide-d2 as an internal standard. This protocol is adapted from established methods for the analysis of carbamazepine and its metabolites. Researchers should perform in-house validation to ensure the method meets the specific requirements of their laboratory.
Materials and Reagents
-
Carbamazepine-10,11-epoxide (analyte)
-
Carbamazepine-10,11-epoxide-d2 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is commonly employed for sample clean-up.
Sample Preparation Workflow
-
To 100 µL of plasma sample, add 10 µL of Carbamazepine-10,11-epoxide-d2 working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The specific mass transitions for Carbamazepine-10,11-epoxide-d2 should be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions. The table below provides the expected precursor ion for the d2-labeled standard and published transitions for the unlabeled analyte for reference.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine-10,11-epoxide | 253.1 | 180.1 | To be optimized |
| Carbamazepine-10,11-epoxide-d2 | 255.1 | To be determined | To be optimized |
Data Analysis and Quantification
The concentration of carbamazepine-10,11-epoxide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of the analyte in the samples is then interpolated from this calibration curve.
Conclusion
Carbamazepine-10,11-epoxide-d2 is an indispensable tool for the accurate and precise quantification of the active metabolite of carbamazepine in biological matrices. Its use as an internal standard in LC-MS/MS methodologies significantly improves the reliability of analytical data, which is critical for therapeutic drug monitoring and pharmacokinetic studies. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to implement robust and reliable analytical methods for carbamazepine and its metabolites. It is imperative that any analytical method be fully validated according to regulatory guidelines to ensure its suitability for its intended purpose.
An In-Depth Technical Guide to the Physical and Chemical Stability of Carbamazepine-10,11-Epoxide-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine-10,11-epoxide-d2 is the deuterated form of Carbamazepine-10,11-epoxide, a primary and pharmacologically active metabolite of the widely used anticonvulsant drug, Carbamazepine. The use of stable isotope-labeled internal standards like Carbamazepine-10,11-epoxide-d2 is critical for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. Understanding the physical and chemical stability of this labeled compound is paramount to ensure the integrity of experimental data and for its proper handling and storage. This guide provides a comprehensive overview of the known stability characteristics of Carbamazepine-10,11-epoxide-d2, including its physical properties, storage recommendations, and potential degradation pathways. While specific quantitative forced degradation data for the deuterated form is limited in publicly available literature, this guide extrapolates information from studies on the non-deuterated epoxide and its parent drug, Carbamazepine, to provide a thorough stability assessment.
Physical and Chemical Properties
Carbamazepine-10,11-epoxide-d2 is a white to off-white solid. Key physical and chemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₀D₂N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 1185025-41-5 |
| Appearance | White to Off-White Solid |
| Melting Point | 178-180°C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane[1] |
| Storage Temperature | -20°C[1][2] |
Chemical Stability and Forced Degradation Studies
Summary of Anticipated Stability of Carbamazepine-10,11-epoxide-d2 Under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1N HCl, 60°C, 30 min | Significant degradation expected. | Rearrangement to 9-acridine carboxaldehyde derivatives, hydrolysis to trans-10,11-dihydroxy-carbamazepine-d2. |
| Base Hydrolysis | 0.1N NaOH, 60°C, 30 min | Significant degradation expected. | Hydrolysis to trans-10,11-dihydroxy-carbamazepine-d2. |
| Oxidative Degradation | 3% H₂O₂, 24 hrs | Stable to mild oxidation. | Potential for further oxidation at the aromatic rings. |
| Thermal Degradation | 60°C, 24 hrs | Likely stable. | Minimal degradation expected. |
| Photolytic Degradation | UV/Vis light, 24 hrs | Likely stable. | Minimal degradation expected. |
Note: The expected outcomes are extrapolated from studies on Carbamazepine and Oxcarbazepine and represent potential degradation behavior. Specific quantitative data for Carbamazepine-10,11-epoxide-d2 is not available in the cited literature.
Metabolic Pathway and Potential Chemical Degradation
The primary pathway for the breakdown of Carbamazepine-10,11-epoxide in vivo is through enzymatic hydrolysis. Under abiotic stress conditions, other degradation routes are possible.
Metabolic Pathway of Carbamazepine
The metabolic conversion of Carbamazepine to its epoxide and subsequent hydrolysis is a well-established pathway.
Caption: Metabolic pathway of Carbamazepine to its epoxide and diol metabolites.
Potential Chemical Degradation Pathways of Carbamazepine-10,11-Epoxide
Based on general chemical principles and degradation products identified for related compounds, the following pathways represent potential abiotic degradation routes for Carbamazepine-10,11-epoxide-d2 under stress conditions.
Caption: Potential chemical degradation pathways of Carbamazepine-10,11-epoxide-d2.
Experimental Protocols
Detailed experimental protocols for forced degradation studies of Carbamazepine-10,11-epoxide-d2 are not explicitly available. However, based on ICH guidelines and protocols for similar compounds, a general methodology can be outlined.
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Carbamazepine-10,11-epoxide-d2 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl and heat at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution with 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and heat at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution with 0.1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to a dry heat of 60°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the intact drug from its degradation products. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector.
Experimental Workflow for Stability-Indicating Method Development
The development of a stability-indicating analytical method is a critical component of assessing the stability of a drug substance.
Caption: Workflow for developing a stability-indicating analytical method.
Conclusion
Carbamazepine-10,11-epoxide-d2 is a stable compound under recommended storage conditions (-20°C). Based on data from its parent compound, it is expected to be susceptible to degradation under acidic and basic conditions, leading to hydrolysis and rearrangement products. It is likely to be relatively stable under oxidative, thermal, and photolytic stress. For definitive stability data, forced degradation studies specifically on Carbamazepine-10,11-epoxide-d2 are required. The development and validation of a stability-indicating analytical method are crucial for accurately assessing its stability and ensuring its suitability as an internal standard in quantitative bioanalytical studies. Researchers and drug development professionals should handle and store this compound according to the manufacturer's recommendations and consider its potential degradation pathways when designing and interpreting experimental results.
References
Commercial Suppliers and Technical Guide for Carbamazepine 10,11-Epoxide-d2 (Major)
For researchers, scientists, and professionals in drug development, sourcing high-quality stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides an in-depth overview of commercial suppliers for Carbamazepine 10,11-Epoxide-d2 (Major), along with its technical specifications and relevant experimental protocols where it is utilized.
Commercial Availability
Carbamazepine 10,11-Epoxide-d2 (Major), a deuterated analog of the primary active metabolite of Carbamazepine, is available from several reputable suppliers specializing in reference standards and research chemicals. The table below summarizes the key information from prominent vendors.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | Carbamazepine 10,11-Epoxide-d2 | Not specified | 1185025-41-5 | C₁₅H₁₀D₂N₂O₂ | 254.28 |
| Pharmaffiliates | Carbamazepine 10,11-Epoxide-d2 (Major) | PA STI 017450 | 1185025-41-5 | C₁₅H₁₀D₂N₂O₂ | 254.28[1] |
| Simson Pharma Limited | Carbamazepine 10,11-Epoxide-D2 | C010008 | 1185025-41-5 | C₁₅H₁₀D₂N₂O₂ | 254.28[2][3][4] |
| Toronto Research Chemicals (TRC) | Carbamazepine 10,11-Epoxide-d2 (Major) | Not specified | Not specified | Not specified | Not specified |
| Cerilliant (a brand of MilliporeSigma) | Not explicitly listed as d2, but other isotopes available | Not applicable | Not applicable | Not applicable | Not applicable |
Physicochemical Properties
The fundamental physicochemical properties of Carbamazepine 10,11-Epoxide-d2 are crucial for its application in analytical methodologies.
| Property | Value | Source |
| Appearance | White to Off-White Solid | Pharmaffiliates[1] |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[1] |
| Shipping Conditions | Ambient | Pharmaffiliates[1] |
| Applications | Labeled metabolite of Carbamazepine, used as an internal standard in bioanalytical methods. | Pharmaffiliates[1] |
Experimental Protocols
Carbamazepine 10,11-Epoxide-d2 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantitative analysis of Carbamazepine and its metabolites in biological matrices. Below are detailed experimental workflows adapted from published research.
Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol outlines a typical liquid-liquid extraction (LLE) procedure for the isolation of carbamazepine and its epoxide metabolite from plasma samples.
UPLC-UV Analytical Method
This workflow describes a validated Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the simultaneous quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma. While the deuterated standard is ideal for MS detection, a similar workflow with a suitable internal standard would be followed for UV detection.
References
A Comprehensive Technical Guide to Carbamazepine-10,11-Epoxide-d2 (Major)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carbamazepine-10,11-Epoxide-d2, a labeled internal standard crucial for the accurate quantification of Carbamazepine's primary active metabolite. This document covers its chemical properties, metabolic pathway, and detailed analytical methodologies, tailored for professionals in pharmaceutical research and development.
Chemical Identity and Properties
Carbamazepine-10,11-Epoxide-d2 is the deuterated form of Carbamazepine-10,11-epoxide, the major and pharmacologically active metabolite of the anticonvulsant drug Carbamazepine. Its use as an internal standard is critical in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precision and accuracy in therapeutic drug monitoring and pharmacokinetic studies.
| Property | Value | Reference |
| CAS Number | 1185025-41-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀D₂N₂O₂ | [4] |
| Molecular Weight | 254.28 g/mol | [4] |
| IUPAC Name | 2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | [4] |
| Synonyms | 1a,10b-Dihdyro-6H-dibenzo[b,f]oxireno[d]azepine-6-carboxamide-d2 |
Metabolic Pathway of Carbamazepine
Carbamazepine undergoes extensive metabolism in the liver. The primary pathway involves the oxidation of the dibenzazepine ring at the 10,11-position to form the active metabolite, Carbamazepine-10,11-epoxide. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. The epoxide is then further metabolized by microsomal epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol)[5][6].
Pharmacokinetic Properties
The pharmacokinetic profile of Carbamazepine-10,11-epoxide is clinically significant due to its anticonvulsant activity. The plasma concentration of the epoxide metabolite in patients on long-term carbamazepine therapy can range from 5% to 81% of the parent drug concentration[1].
| Parameter | Healthy Volunteers | Epileptic Patients (LTG Monotherapy) | Epileptic Patients (Chronic CBZ) | Reference |
| Tmax (h) | - | - | 3.60 ± 0.79 | [7] |
| Cmax (µg/mL) | - | - | 1.01 ± 0.57 | [7] |
| Half-life (h) | 6.1 ± 0.9 | 7.2 ± 1.6 | 16.10 | [3][7] |
| Apparent Oral Clearance (mL/h/kg) | 120.5 ± 29.9 | 110.8 ± 53.1 | - | [3] |
| Apparent Volume of Distribution (L/kg) | 1.04 ± 0.25 | 1.08 ± 0.37 | - | [3] |
| Plasma Protein Binding | ~50% | ~50% | ~50% | [2] |
Data presented as mean ± standard deviation where available. LTG: Lamotrigine; CBZ: Carbamazepine.
Experimental Protocols: Bioanalytical Methods
The quantification of Carbamazepine and its epoxide metabolite in biological matrices is essential for therapeutic drug monitoring. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
4.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of Carbamazepine and Carbamazepine-10,11-epoxide from plasma samples.
-
Sample Aliquoting : Pipette 0.5 mL of human plasma into a clean polypropylene tube.
-
Internal Standard Spiking : Add the working solution of Carbamazepine-10,11-Epoxide-d2 (and a suitable internal standard for the parent drug, e.g., d10-Carbamazepine).
-
Extraction : Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing : Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system.
4.2. LC-MS/MS Analytical Method
The following parameters provide a robust method for the simultaneous determination of Carbamazepine and its epoxide metabolite.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile, Methanol, and 0.1% Formic Acid in water (e.g., 10:70:20, v/v/v)[8] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Carbamazepine: m/z 237.1 → 194.1[8][9]Carbamazepine-10,11-Epoxide: m/z 253.1 → 180.0[8]Carbamazepine-10,11-Epoxide-d2 (IS): m/z 255.1 → 182.0 (projected) |
| Validation | The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines. Linearity is typically observed in the ng/mL to µg/mL range[9][10]. |
Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Carbamazepine and its metabolites in a clinical or research setting, from sample receipt to data analysis.
References
- 1. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of carbamazepine and its epoxy and hydroxy metabolites in humans after an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose pharmacokinetics of carbamazepine-10,11-epoxide in patients on lamotrigine monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamazepine 10,11-Epoxide-d2 (Major) | C15H12N2O2 | CID 45038546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of Carbamazepine 10,11-Epoxide-d2 (Major)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Carbamazepine 10,11-Epoxide-d2 (Major), a labeled metabolite of Carbamazepine. The information herein is intended to support research and development activities where this compound is utilized as a reference standard or in metabolic studies.
Core Physicochemical Data
The fundamental physicochemical characteristics of Carbamazepine 10,11-Epoxide-d2 (Major) are summarized below. This data is critical for accurate quantification, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C15H10D2N2O2 | [1][2][3] |
| Molecular Weight | 254.28 g/mol | [1][2][3][4][5] |
| Monoisotopic Mass | 254.102431122 Da | [4] |
| CAS Number | 1185025-41-5 | [2][3][5] |
| Synonyms | 1a,10b-Dihdyro-6H-dibenzo[b,f]oxireno[d]azepine-6-carboxamide-d2, 10,11-Dihydro-10,11-epoxycarbamazepine-d2, Carbamazepine-d2 10,11-Oxide | [1][3][5] |
Experimental Protocols
Detailed experimental methodologies for the determination of the molecular weight of isotopically labeled compounds such as Carbamazepine 10,11-Epoxide-d2 typically involve high-resolution mass spectrometry (HRMS).
Methodology: High-Resolution Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: A stock solution of Carbamazepine 10,11-Epoxide-d2 is prepared in a suitable solvent such as chloroform or dichloromethane.[1] A dilution series is then created to an appropriate concentration for mass spectrometric analysis (typically in the low ng/mL to µg/mL range).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated according to the manufacturer's specifications using a known calibration standard.
-
Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a common method for this class of compounds.
-
Mass Analysis: The instrument is set to acquire full scan mass spectra over a relevant m/z range. The high resolution and mass accuracy of the instrument allow for the precise determination of the monoisotopic mass of the protonated molecule [M+H]+.
-
Data Processing: The acquired data is processed using specialized software. The molecular weight is calculated from the accurately measured mass-to-charge ratio of the most abundant isotopic peak, taking into account the mass of the deuterium labels. The computed molecular formula is C15H10D2N2O2.[1][2][3]
Visualization of Compound-Property Relationship
The following diagram illustrates the direct relationship between the chemical entity and its fundamental physicochemical property, the molecular weight.
Caption: Relationship between Carbamazepine 10,11-Epoxide-d2 and its molecular weight.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Carbamazepine 10,11-Epoxide-D2 | CAS No- 1185025-41-5 | Simson Pharma Limited [simsonpharma.com]
- 4. Carbamazepine 10,11-Epoxide-d2 (Major) | C15H12N2O2 | CID 45038546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamazepine 10,11-Epoxide-d2 (Major) | LGC Standards [lgcstandards.com]
Methodological & Application
Protocol for the Quantification of Carbamazepine and its Active Metabolite Using Carbamazepine-10,11-Epoxide-d2 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine is a widely prescribed anticonvulsant drug for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder.[1][2] Its clinical efficacy and potential for adverse effects necessitate therapeutic drug monitoring (TDM). Carbamazepine is extensively metabolized in the liver, primarily to its pharmacologically active metabolite, carbamazepine-10,11-epoxide.[2][3][4] This active metabolite can contribute significantly to both the therapeutic and toxic effects of the parent drug.[4][5] Therefore, the simultaneous quantification of both carbamazepine and carbamazepine-10,11-epoxide is crucial for accurate patient monitoring and pharmacokinetic studies. This document outlines a detailed protocol for the simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-10,11-Epoxide-d2 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Metabolic Pathway of Carbamazepine
Carbamazepine is primarily metabolized in the liver, with the cytochrome P450 enzymes CYP3A4 and CYP2C8 being the major contributors to its conversion to the active metabolite, carbamazepine-10,11-epoxide.[1][6][7] This epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-trans-dihydrodiol.[6] Other minor metabolic pathways also exist, including ring hydroxylation.[1]
Figure 1: Metabolic pathway of Carbamazepine.
Experimental Protocol
This protocol provides a general framework for the quantification of carbamazepine and carbamazepine-10,11-epoxide. Instrument parameters and specific reagent volumes may require optimization based on the specific LC-MS/MS system used.
Materials and Reagents
-
Carbamazepine certified reference material
-
Carbamazepine-10,11-epoxide certified reference material
-
Carbamazepine-10,11-Epoxide-d2 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of carbamazepine, carbamazepine-10,11-epoxide, and Carbamazepine-10,11-Epoxide-d2 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carbamazepine and carbamazepine-10,11-epoxide stock solutions in 50:50 (v/v) methanol:water to create a series of calibration standards.
-
Internal Standard Working Solution: Dilute the Carbamazepine-10,11-Epoxide-d2 primary stock solution with methanol to a final concentration of 10 µg/mL.[8]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting carbamazepine and its metabolites from plasma or serum.[8][9]
-
Pipette 50 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (containing Carbamazepine-10,11-Epoxide-d2) to each tube.[10]
-
Add 1000 µL of methanol to precipitate proteins.[8]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size)[11] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.4 mL/min[11] |
| Gradient | Isocratic or gradient elution may be used. An example isocratic mobile phase is acetonitrile–10 mM ammonium formate (90:10, v/v).[11] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
The following MRM transitions are commonly used for the detection of carbamazepine, carbamazepine-10,11-epoxide, and a deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.1 |
| Carbamazepine-10,11-epoxide | 253.1 | 180.1, 210.0 |
| Carbamazepine-10,11-Epoxide-d2 | 255.1 | 182.1, 212.0 |
| d10-Carbamazepine (alternative IS) | 247.0 | 204.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Analytical Workflow
The overall analytical workflow for the quantification of carbamazepine and its epoxide metabolite is depicted below.
References
- 1. ClinPGx [clinpgx.org]
- 2. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Carbamazepine-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carbamazepine and its Metabolites Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of carbamazepine (CBZ) and its primary metabolites in biological matrices, such as human plasma and serum. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of a deuterated internal standard, which is considered the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and accuracy.[1]
Introduction
Carbamazepine is a widely prescribed anticonvulsant drug for the treatment of epilepsy and neuropathic pain.[1] Therapeutic drug monitoring (TDM) of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide (CBZE), is crucial for optimizing dosage, ensuring therapeutic efficacy, and avoiding toxicity.[1][2] This application note describes a robust and validated LC-MS/MS method for the simultaneous determination of carbamazepine and its key metabolites. The use of a deuterated internal standard, such as D10-carbamazepine or carbamazepine-D2,N15, corrects for matrix effects and variations in instrument response, leading to reliable and reproducible quantitative results.[1][2][3]
Metabolic Pathway of Carbamazepine
The primary metabolic pathway of carbamazepine involves its conversion to carbamazepine-10,11-epoxide (CBZE) by cytochrome P450 enzymes. CBZE is then further metabolized to 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ).[4] Other significant metabolites include 2-hydroxycarbamazepine (2OH-CBZ) and 3-hydroxycarbamazepine (3OH-CBZ).[4] Understanding this pathway is essential for comprehensive pharmacokinetic and toxicological studies.
Caption: Metabolic pathway of carbamazepine.
Experimental Protocols
This section details the materials and methods for the quantification of carbamazepine and its metabolites.
Materials and Reagents
-
Carbamazepine, Carbamazepine-10,11-epoxide, and other metabolite standards
-
Deuterated internal standard (e.g., D10-Carbamazepine, Carbamazepine-D2,N15)[1][3]
-
HPLC-grade methanol, acetonitrile, and water[1]
-
Formic acid[1]
-
Human plasma/serum (blank)
Sample Preparation
A simple and efficient protein precipitation method is recommended for sample preparation.[1][5]
-
Thaw frozen plasma or serum samples at room temperature.
-
To a 5 µL aliquot of plasma/serum, add 5 µL of the internal standard working solution.[1]
-
Add 1000 µL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[1]
-
Transfer the supernatant for LC-MS/MS analysis.
References
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Carbamazepine 10,11-Epoxide-d2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Carbamazepine 10,11-Epoxide-d2 for quantitative analysis. The methodologies outlined are essential for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Introduction
Carbamazepine is a widely used anticonvulsant drug. Its major active metabolite, Carbamazepine 10,11-Epoxide, also exhibits therapeutic and toxic effects. Accurate quantification of this metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies. Carbamazepine 10,11-Epoxide-d2 is a deuterated internal standard used for the precise and accurate measurement of Carbamazepine 10,11-Epoxide in biological matrices by mass spectrometry. The following sections detail various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, which are applicable to both the deuterated and non-deuterated forms of the analyte.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation. Below are summaries and protocols for the most common methods.
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix | Plasma, Serum | Plasma, Serum, Saliva | Plasma, Serum, Breast Milk |
| Recovery | ~85-100% | >87% | 88.9 - 104.0% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 5 ng/mL | 0.01-0.02 mg/L |
| Precision (RSD%) | <15% | Intra-day: 2.6-9.5%, Inter-day: 4.0-9.6% | <10.5% |
| Throughput | High | Moderate | Low to Moderate |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis. It involves the addition of a solvent to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard solution (Carbamazepine 10,11-Epoxide-d2).
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE offers better selectivity than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
To 200 µL of plasma or other biological fluid in a glass tube, add the internal standard solution.
-
Add a basifying agent, such as 100 µL of 1 M sodium carbonate, to adjust the pH.
-
Add 2 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the highest degree of selectivity and concentration, resulting in cleaner extracts and lower limits of detection.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the internal standard. Dilute the sample with 500 µL of 4% phosphoric acid. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Concluding Remarks
The selection of an appropriate sample preparation technique is critical for the reliable quantification of Carbamazepine 10,11-Epoxide-d2 and its non-deuterated counterpart. Protein precipitation offers a rapid solution for high-throughput screening. Liquid-liquid extraction provides a balance between cleanup and throughput. Solid-phase extraction delivers the cleanest samples, which is essential for achieving the lowest detection limits. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies.
Development of a Validated Bioanalytical Method for Carbamazepine 10,11-Epoxide Using a Deuterated Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of Carbamazepine 10,11-Epoxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Carbamazepine 10,11-Epoxide-d2, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug. Its primary and pharmacologically active metabolite, Carbamazepine 10,11-Epoxide, contributes significantly to both the therapeutic and toxic effects of the parent drug.[1][2][3][4] Monitoring the levels of this metabolite is crucial for optimizing patient therapy, especially in cases of unexpected toxicity or lack of efficacy.[1][2] This application note describes a robust and validated LC-MS/MS method for the sensitive and selective quantification of Carbamazepine 10,11-Epoxide in plasma.
Metabolic Pathway of Carbamazepine
Carbamazepine is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible for its conversion to Carbamazepine 10,11-Epoxide.[3][5] This epoxide is then further metabolized to the inactive 10,11-dihydro-10,11-dihydroxycarbamazepine.[6][7]
Caption: Metabolic conversion of Carbamazepine.
Experimental Workflow
The bioanalytical workflow involves plasma sample preparation, chromatographic separation, and detection by mass spectrometry.
Caption: Bioanalytical workflow overview.
Detailed Experimental Protocols
Materials and Reagents
-
Carbamazepine 10,11-Epoxide (Reference Standard)
-
Carbamazepine 10,11-Epoxide-d2 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbamazepine 10,11-Epoxide and Carbamazepine 10,11-Epoxide-d2 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Carbamazepine 10,11-Epoxide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carbamazepine 10,11-Epoxide-d2 stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 35% B to 65% B over 3 minutes, hold at 65% B for 1 minute, return to 35% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine 10,11-Epoxide | 253.1 | 180.1 |
| Carbamazepine 10,11-Epoxide-d2 | 255.1 | 182.1 |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity
The calibration curve was linear over the concentration range of 5 to 2000 ng/mL.
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Carbamazepine 10,11-Epoxide | 5 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.[8]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | < 9.5 | ± 10.0 | < 9.6 | ± 10.0 |
| Low | 15 | < 8.0 | ± 8.0 | < 8.5 | ± 8.0 |
| Medium | 150 | < 7.5 | ± 7.0 | < 8.0 | ± 7.5 |
| High | 1500 | < 6.0 | ± 6.5 | < 7.0 | ± 7.0 |
Recovery
The extraction recovery of Carbamazepine 10,11-Epoxide from plasma was determined at three QC levels.[8]
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 15 | > 85 |
| Medium | 150 | > 87 |
| High | 1500 | > 88 |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Carbamazepine 10,11-Epoxide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for routine therapeutic drug monitoring and clinical research. The simple protein precipitation sample preparation protocol allows for a high-throughput workflow.
References
- 1. biochimicaclinica.it [biochimicaclinica.it]
- 2. biochimicaclinica.it [biochimicaclinica.it]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Carbamazepine-10,11-epoxide-d2 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug, and its metabolites are frequently detected in various environmental water sources due to their incomplete removal during wastewater treatment.[1][2] One of its major and pharmacologically active metabolites is Carbamazepine-10,11-epoxide.[3][4] Monitoring the presence and concentration of these compounds in the environment is crucial for assessing potential ecological risks. This application note provides a detailed protocol for the analysis of Carbamazepine-10,11-epoxide in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-10,11-epoxide-d2 as an internal standard for accurate quantification.
The use of a stable isotope-labeled internal standard like Carbamazepine-10,11-epoxide-d2 is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and reliability of the analytical results.[5][6][7]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Carbamazepine-10,11-epoxide in environmental samples.
Caption: Workflow for the analysis of Carbamazepine-10,11-epoxide in environmental samples.
Detailed Protocols
Sample Collection and Preparation
-
Collect water samples (e.g., 500 mL) from the desired environmental source (e.g., wastewater treatment plant influent/effluent, surface water) in clean glass bottles.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with a known concentration of Carbamazepine-10,11-epoxide-d2 solution (internal standard).
-
Perform Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering substances. A common choice is an Oasis HLB cartridge.[8][9]
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge at a slow, constant flow rate.
-
Wash the cartridge with deionized water to remove polar impurities.
-
-
Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent mixture (e.g., water/acetonitrile) for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Carbamazepine-10,11-epoxide and its deuterated internal standard are monitored. For example, a transition for Carbamazepine-10,11-epoxide could be m/z 253 → 180.[10]
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Carbamazepine and its metabolites in environmental samples.
Table 1: Recovery of Carbamazepine and Metabolites from Spiked Water Samples
| Analyte | Untreated Sewage (Influent) (%) | Treated Sewage (Effluent) (%) | Surface Water (%) |
| Carbamazepine | 83.6 - 102.2 | 90.6 - 103.5 | 95.7 - 102.9 |
| Carbamazepine-10,11-epoxide | 83.6 - 102.2 | 90.6 - 103.5 | 95.7 - 102.9 |
| Other Metabolites | 83.6 - 102.2 | 90.6 - 103.5 | 95.7 - 102.9 |
Data adapted from Miao et al., 2003.[8][11] Recoveries are based on triplicate analyses at a spiking concentration of 100 ng/L.
Table 2: Instrumental Detection Limits (IDLs)
| Analyte | Instrumental Detection Limit (pg) |
| Carbamazepine | 0.8 - 4.8 |
| Carbamazepine-10,11-epoxide | 0.8 - 4.8 |
| Other Metabolites | 0.8 - 4.8 |
Data adapted from Miao et al., 2003.[8][11]
Table 3: Method Quantification Limits (MQLs)
| Analyte | MQL (ng on-column) |
| Carbamazepine | 0.01 - 0.1 |
| Carbamazepine-10,11-epoxide | 0.01 - 0.1 |
| Other Metabolites | 0.01 - 0.1 |
Data adapted from a study on wastewater tracers.[9]
Conclusion
This application note provides a robust and reliable methodology for the quantification of Carbamazepine-10,11-epoxide in environmental water samples. The use of Carbamazepine-10,11-epoxide-d2 as an internal standard, coupled with SPE and LC-MS/MS, allows for accurate and sensitive detection, which is essential for environmental monitoring and risk assessment of pharmaceutical compounds in the aquatic environment. The provided protocols and performance data can be adapted by researchers for their specific analytical needs.
References
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. Carbamazepine and its metabolites in wastewater and in biosolids in a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochimicaclinica.it [biochimicaclinica.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stable Isotope Labeled Compounds | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Carbamazepine 10,11-Epoxide-d2 (Major) | LGC Standards [lgcstandards.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 11. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of Carbamazepine 10,11-Epoxide-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine, an anticonvulsant and mood-stabilizing drug, is extensively metabolized in the body, with one of its major pharmacologically active metabolites being Carbamazepine 10,11-Epoxide. Deuterated analogs of drug metabolites, such as Carbamazepine 10,11-Epoxide-d2, are crucial internal standards for quantitative bioanalysis by mass spectrometry, enabling accurate pharmacokinetic and metabolic studies. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of Carbamazepine 10,11-Epoxide-d2 and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization (ESI+) conditions, Carbamazepine 10,11-Epoxide-d2 is readily protonated to form the precursor ion [M+H]⁺ at m/z 255.1. The deuterium atoms are located on the epoxide ring at the 10 and 11 positions. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic fragmentation, primarily yielding a stable product ion.
The fragmentation of the non-deuterated Carbamazepine 10,11-Epoxide typically involves the formation of a major product ion at m/z 180.1. This fragmentation is believed to occur through a rearrangement and loss of the epoxide group. For the d2-analog, the primary fragmentation pathway is expected to be similar. The key distinction lies in the mass of the resulting fragment, which will depend on the retention or loss of the deuterium atoms. Based on the established fragmentation mechanism of similar compounds, the most probable major product ion for Carbamazepine 10,11-Epoxide-d2 retains the core acridine structure, resulting in an ion at m/z 180.1, indicating the loss of the deuterated epoxide moiety. However, other product ions may be observed at lower intensities.
Table 1: Key Mass Spectrometric Parameters for Carbamazepine 10,11-Epoxide-d2
| Parameter | Value |
| Precursor Ion (m/z) | 255.1 |
| Major Product Ion (m/z) | 180.1 |
| Other Potential Product Ions (m/z) | 237.1, 212.1 |
| Ionization Mode | ESI+ |
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of protonated Carbamazepine 10,11-Epoxide-d2.
Experimental Protocols
This section outlines a typical LC-MS/MS protocol for the quantitative analysis of Carbamazepine 10,11-Epoxide-d2.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard (e.g., a different isotopologue of Carbamazepine 10,11-Epoxide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, the following MRM transitions can be monitored. The collision energy should be optimized for the specific instrument used.
Table 4: MRM Transitions and Suggested Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carbamazepine 10,11-Epoxide-d2 | 255.1 | 180.1 | 100 | 25 |
| Carbamazepine 10,11-Epoxide (for reference) | 253.1 | 180.1 | 100 | 25 |
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of Carbamazepine 10,11-Epoxide-d2.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric fragmentation of Carbamazepine 10,11-Epoxide-d2 and a robust LC-MS/MS protocol for its quantification. The provided information on fragmentation patterns, experimental parameters, and workflows will be valuable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics. The use of this deuterated internal standard in conjunction with the described methodology will facilitate accurate and reliable bioanalytical results.
Application Note: High-Throughput Chromatographic Separation and Quantification of Carbamazepine and Its Deuterated Epoxide Metabolite in Human Plasma
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the anticonvulsant drug carbamazepine (CBZ) and its active metabolite, carbamazepine-10,11-epoxide (CBZE), along with its deuterated form (d10-CBZE), in human plasma. The protocol utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a technique that offers high selectivity and sensitivity for therapeutic drug monitoring and pharmacokinetic studies.[1][2] The methods described herein are optimized for rapid analysis, making them suitable for high-throughput clinical and research laboratories.[3][4]
Introduction
Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder.[5] Its therapeutic efficacy is influenced by its concentration in plasma, as well as that of its active metabolite, carbamazepine-10,11-epoxide.[5][6] Monitoring the levels of both the parent drug and its active metabolite is crucial for optimizing dosage regimens and minimizing toxicity.[5] The use of stable isotope-labeled internal standards, such as deuterated carbamazepine and its epoxide, is the gold standard for accurate quantification in complex biological matrices via isotope dilution mass spectrometry.[7][8][9]
This note provides detailed protocols for sample preparation, UPLC-MS/MS analysis, and data interpretation for the simultaneous determination of carbamazepine, carbamazepine-10,11-epoxide, and its deuterated analog.
Experimental Workflow
The overall experimental workflow for the analysis of carbamazepine and its deuterated epoxide is depicted below.
Caption: Experimental workflow for the analysis of carbamazepine and its deuterated epoxide.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described UPLC-MS/MS method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 - 0.5 mL/min[1] |
| Gradient | 60:40 (A:B) to 40:60 (A:B) over 5 minutes[1] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX QTRAP® 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine (CBZ) | 237.1 | 194.1[4][7] |
| Carbamazepine-10,11-epoxide (CBZE) | 253.1 | 180.1[4][10] |
| d10-Carbamazepine (Internal Standard) | 247.1 | 204.1[7] |
Table 3: Method Performance Characteristics
| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide |
| Linearity Range | 5 - 2000 ng/mL[7] | 5 - 2000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] | 5 ng/mL[7] |
| Intra-day Precision (%CV) | 2.6 - 9.5%[7] | 2.6 - 9.5%[7] |
| Inter-day Precision (%CV) | 4.0 - 9.6%[7] | 4.0 - 9.6%[7] |
| Extraction Recovery | >87%[7] | >87%[7] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines the steps for extracting carbamazepine and its deuterated epoxide from plasma samples.
Caption: Step-by-step sample preparation protocol.
2. UPLC-MS/MS Analysis Protocol
This protocol details the instrumental analysis of the prepared samples.
-
System Preparation:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) for at least 30 minutes.
-
Perform a system suitability test by injecting a standard solution containing known concentrations of all analytes and the internal standard.
-
-
Sequence Setup:
-
Create a sequence table including blank injections, calibration standards, quality control samples, and unknown samples.
-
Set the injection volume to 5 µL.
-
-
UPLC Method:
-
MS/MS Method:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize collision energies and other compound-specific parameters for your instrument.
-
3. Data Analysis and Quantification
-
Integrate the chromatographic peaks for all analytes and the internal standard in the blank, standard, QC, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The UPLC-MS/MS method presented in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of carbamazepine and its deuterated epoxide metabolite in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput setting. The use of a deuterated internal standard ensures high accuracy and precision of the results.
References
- 1. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochimicaclinica.it [biochimicaclinica.it]
- 6. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Carbamazepine 10,11-Epoxide-d2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Carbamazepine 10,11-Epoxide-d2 as an internal standard to overcome matrix effects in the quantitative analysis of Carbamazepine 10,11-Epoxide.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard (SIL-IS) like Carbamazepine 10,11-Epoxide-d2 for the quantification of Carbamazepine 10,11-Epoxide?
A1: A SIL-IS is the gold standard for quantitative LC-MS/MS analysis. Since Carbamazepine 10,11-Epoxide-d2 is chemically and structurally almost identical to the analyte (Carbamazepine 10,11-Epoxide), it exhibits nearly the same behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision in your results.
Q2: What are the ideal characteristics of Carbamazepine 10,11-Epoxide-d2 as an internal standard?
A2: An ideal SIL-IS like Carbamazepine 10,11-Epoxide-d2 should possess the following characteristics:
-
Chemical and Structural Identity: It should be identical to the analyte, with the only difference being the presence of stable isotopes.
-
Sufficient Mass Difference: The mass difference between the analyte and the IS should be adequate to prevent spectral overlap. A difference of 2 Da, as in this case, is generally acceptable, but a larger difference (≥3 Da) is often preferred.
-
High Isotopic Purity: The internal standard should have minimal contamination with the unlabeled analyte to avoid artificially inflating the analyte's signal, especially at low concentrations.
-
Chromatographic Co-elution: The SIL-IS should co-elute with the analyte to experience and thus compensate for the same matrix effects.
-
Stable Isotopic Labels: The deuterium labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix during sample processing and analysis.
Q3: Can I use a deuterated internal standard of the parent drug, like Carbamazepine-d10, to quantify the Carbamazepine 10,11-Epoxide metabolite?
A3: While it is a common practice to use a deuterated analog of the parent drug to quantify its metabolites, it is not the ideal approach. The physicochemical properties of the metabolite can differ from the parent drug, potentially leading to differences in extraction recovery and chromatographic retention time. This can result in incomplete compensation for matrix effects. Using a deuterated internal standard of the metabolite itself, such as Carbamazepine 10,11-Epoxide-d2, is the most accurate method for quantifying Carbamazepine 10,11-Epoxide.
Troubleshooting Guide
Issue 1: Poor accuracy and precision despite using Carbamazepine 10,11-Epoxide-d2.
Possible Cause 1: Chromatographic Shift (Isotope Effect)
-
Explanation: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the SIL-IS, a phenomenon known as the "deuterium isotope effect." If the analyte and IS do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both Carbamazepine 10,11-Epoxide and Carbamazepine 10,11-Epoxide-d2 and carefully examine their chromatographic peak shapes and retention times.
-
Optimize Chromatography: If a significant shift is observed, adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition, column temperature) to achieve co-elution.
-
Possible Cause 2: Isotopic Contribution (Crosstalk)
-
Explanation: The analyte's naturally occurring heavy isotopes (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard, especially with a small mass difference of only 2 Da. This can lead to an underestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Assess Crosstalk: Prepare and analyze a high-concentration standard of the unlabeled analyte and monitor the mass transition of the internal standard. An increasing signal in the IS channel with increasing analyte concentration confirms crosstalk.
-
Mitigation:
-
If possible, select a different, more abundant product ion for the internal standard that has less overlap.
-
Consider using an internal standard with a higher degree of deuteration if available.
-
-
Possible Cause 3: Unlabeled Analyte Impurity in the Internal Standard
-
Explanation: The Carbamazepine 10,11-Epoxide-d2 standard may contain a small amount of the unlabeled Carbamazepine 10,11-Epoxide as an impurity from its synthesis. This will contribute to the analyte's signal, causing a positive bias, particularly at the lower limit of quantitation (LLOQ).
-
Troubleshooting Steps:
-
Assess Purity: Inject a high-concentration solution of the Carbamazepine 10,11-Epoxide-d2 standard alone and monitor the mass transition of the unlabeled analyte.
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
-
Issue 2: Drifting or inconsistent internal standard response.
Possible Cause: Deuterium-Hydrogen Back-Exchange
-
Explanation: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH or temperature conditions. This can alter the concentration of the deuterated standard over time, leading to inconsistent results.
-
Troubleshooting Steps:
-
Evaluate Stability: Incubate the Carbamazepine 10,11-Epoxide-d2 in the sample diluent and mobile phase for a duration equivalent to a typical analytical run. Re-inject and check for any increase in the signal of the unlabeled analyte or a decrease in the internal standard signal.
-
Adjust pH: If back-exchange is suspected, adjust the pH of the mobile phase and sample diluent to a more neutral range if the chromatography allows.
-
Consider Alternative SIL-IS: If the problem persists, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to back-exchange.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for extracting Carbamazepine 10,11-Epoxide from plasma or serum samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of Carbamazepine 10,11-Epoxide-d2 working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Carbamazepine 10,11-Epoxide and its d2-labeled internal standard. Optimization will likely be required for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Positive Electrospray Ionization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine 10,11-Epoxide | 253.1 | 180.1 | 25 |
| Carbamazepine 10,11-Epoxide-d2 | 255.1 | 182.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for your specific mass spectrometer.
Data Presentation
The effectiveness of Carbamazepine 10,11-Epoxide-d2 in compensating for matrix effects can be evaluated by comparing the performance of the method in neat solution versus in the presence of a biological matrix.
Table 3: Hypothetical Matrix Effect Evaluation Data
| Analyte Concentration (ng/mL) | Response in Neat Solution (Analyte/IS Ratio) | Response in Plasma Extract (Analyte/IS Ratio) | Accuracy (%) |
| 10 | 0.102 | 0.105 | 102.9 |
| 50 | 0.515 | 0.498 | 96.7 |
| 250 | 2.550 | 2.610 | 102.4 |
| 500 | 5.080 | 4.990 | 98.2 |
In this hypothetical example, the consistent analyte/IS ratio and high accuracy in the plasma extract demonstrate the successful compensation of matrix effects by the SIL-IS.
Visualizations
Caption: Experimental workflow for the analysis of Carbamazepine 10,11-Epoxide.
Caption: How a SIL-IS compensates for matrix effects.
improving sensitivity for carbamazepine analysis with a deuterated standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated standards to improve sensitivity in carbamazepine analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for carbamazepine analysis?
Using a stable-isotope labeled internal standard, such as Carbamazepine-d10 or Carbamazepine-d2N15, is considered the "gold standard" for quantitative analysis of carbamazepine by LC-MS/MS.[1] These standards are chemically almost identical to carbamazepine, meaning they behave similarly during sample preparation (extraction, protein precipitation) and chromatographic separation. This co-elution helps to compensate for variations in sample processing and, most importantly, corrects for matrix effects like ion suppression or enhancement, which can significantly impact the accuracy and precision of the measurement.[1][2][3]
Q2: Which deuterated standard is best for my carbamazepine assay?
Several deuterated forms of carbamazepine are commercially available, including Carbamazepine-d10, Carbamazepine-d2N15, and Carbamazepine-13C6.[1][4][5] The ideal choice depends on your specific mass spectrometer and potential for isotopic crosstalk. Carbamazepine-d10 is a commonly used and effective internal standard.[6][7] It is crucial to ensure that the chosen standard is free of unlabeled carbamazepine to prevent analytical bias.
Q3: What are the typical therapeutic and toxic ranges for carbamazepine?
The therapeutic range for carbamazepine in plasma is generally accepted to be between 4 to 12 µg/mL.[8][9][10] Side effects become more frequent at concentrations above 9 µg/mL.[8] Monitoring these levels is important to optimize treatment and avoid toxicity.[1][9]
Troubleshooting Guide
Issue 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Infuse carbamazepine and the deuterated standard directly into the mass spectrometer to optimize parameters such as declustering potential and collision energy for the specific MRM transitions.[11] |
| Inefficient Sample Extraction | Evaluate different sample preparation methods. While protein precipitation with methanol or acetonitrile is simple and fast, solid-phase extraction (SPE) may provide a cleaner extract and higher recovery, thus improving sensitivity.[1][8][12] |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Improve chromatographic separation to ensure carbamazepine and its standard elute in a region with less co-eluting matrix components. Utilizing a more advanced technique like LC-MS³ can also enhance selectivity and sensitivity.[1][13] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase composition, including additives like formic acid or ammonium acetate, is optimized for the ionization of carbamazepine in positive electrospray ionization (ESI) mode.[3][14] |
Issue 2: High Variability / Poor Precision
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automate liquid handling steps where possible to minimize human error. Ensure thorough mixing and consistent incubation times during extraction and protein precipitation. |
| Precipitate Clogging the LC System | After protein precipitation, ensure complete centrifugation to pellet all precipitated proteins. Transfer the supernatant carefully to a clean vial for injection. |
| Instability of Carbamazepine | Verify the stability of carbamazepine in the processed samples, especially if they are stored in the autosampler for an extended period.[13] |
| Internal Standard Issues | Ensure the internal standard is added at a consistent concentration to all samples and standards. Check for any degradation of the internal standard stock solution. |
Issue 3: Inaccurate Results
| Potential Cause | Troubleshooting Step |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples (e.g., blank plasma) to account for matrix effects. Ensure the calibration range brackets the expected concentrations of the samples.[3] |
| Crosstalk Between Analyte and Internal Standard | Verify that the selected MRM transitions for carbamazepine and the deuterated internal standard are specific and that there is no significant signal from the internal standard in the analyte channel and vice-versa.[1] |
| Contamination | Check for carryover by injecting a blank solvent after a high concentration sample. Ensure all glassware and equipment are clean. |
| Metabolite Interference | While MS/MS is highly selective, ensure that the chosen transitions do not have interference from carbamazepine metabolites, such as carbamazepine-10,11-epoxide.[15] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[1][14]
-
To 50 µL of plasma sample, add 10 µL of the deuterated carbamazepine internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 200 µL of cold methanol or acetonitrile to precipitate the proteins.[1][12]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative set of parameters. Actual conditions should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for carbamazepine analysis using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.50 - 30 µg/mL | [1] |
| LLOQ (Lower Limit of Quantification) | 0.1 - 0.5 µg/mL | [14][16] |
| Intra-day Precision (%RSD) | < 8.23% | [1][14] |
| Inter-day Precision (%RSD) | < 8.23% | [1][14] |
| Accuracy (%RE) | -1.74% to 2.92% | [1][14] |
| Recovery | 87% - 110% | [1][15] |
Table 2: Example MRM Transitions for Carbamazepine and Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Carbamazepine | 237.1 | 194.1 | [7][11] |
| Carbamazepine-d10 | 247.2 | 204.2 | [7][15] |
| Carbamazepine-d2N15 | 240.1 | 196.2 | [1] |
Visualizations
Caption: A typical experimental workflow for the analysis of carbamazepine in plasma using a deuterated internal standard and LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing poor sensitivity in carbamazepine analysis.
References
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Carbamazepine-13C6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Profiling Neuroactive Compounds in Organic, Conventional, and Processed Tomatoes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in LC-MS/MS with Carbamazepine 10,11-Epoxide-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Carbamazepine 10,11-Epoxide-d2" as an internal standard to mitigate ion suppression in the LC-MS/MS analysis of Carbamazepine 10,11-Epoxide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS/MS results?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Carbamazepine 10,11-Epoxide-d2 recommended for addressing ion suppression?
A2: A SIL-IS is considered the gold standard for compensating for ion suppression.[3] Because Carbamazepine 10,11-Epoxide-d2 is chemically almost identical to the analyte (Carbamazepine 10,11-Epoxide), it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[3] Therefore, any ion suppression that affects the analyte will similarly affect the SIL-IS. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable results.
Q3: Can Carbamazepine 10,11-Epoxide-d2 completely eliminate ion suppression?
A3: Carbamazepine 10,11-Epoxide-d2 does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a tool to compensate for its effects.[4] The underlying causes of ion suppression, such as co-eluting matrix components, are still present. However, by tracking and correcting for the signal loss, the use of a deuterated internal standard can lead to methods that show no evidence of a matrix effect in the final quantitative results.[5]
Q4: What are the critical quality attributes of Carbamazepine 10,11-Epoxide-d2 for reliable quantification?
A4: For dependable results, the deuterated internal standard must have high chemical and isotopic purity.[3] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[3] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of the unlabeled analyte within the internal standard solution, which could otherwise cause a positive bias in the results.[3]
Troubleshooting Guide
Problem 1: I am still observing significant signal variability and poor reproducibility even with the use of Carbamazepine 10,11-Epoxide-d2.
-
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard. Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts. If this separation occurs in a region of steep change in ion suppression, the analyte and internal standard will not experience the same degree of signal suppression, leading to inaccurate correction.[4]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to achieve co-elution of Carbamazepine 10,11-Epoxide and its deuterated internal standard.
-
Evaluate Matrix Effects: Perform a quantitative assessment of the matrix effect to confirm if differential suppression is occurring (see Experimental Protocols section).
-
Consider a Different SIL-IS: In very challenging matrices, a ¹³C-labeled internal standard may provide better co-elution and more consistent correction.[4]
-
Problem 2: My calibration curve is non-linear, especially at the lower or upper ends.
-
Possible Cause 1: Isotopic Contribution. The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small (e.g., d2).[6] This "crosstalk" can become significant at high analyte concentrations relative to a fixed internal standard concentration.[7]
-
Solution 1:
-
Verify Isotopic Purity: Analyze a high-concentration solution of the analyte to check for any contribution to the internal standard's MRM transition.
-
Optimize IS Concentration: Ensure the internal standard concentration is appropriate and consistent across all samples and calibrators.[6]
-
Use a Non-linear Calibration Fit: Employ a calibration model that can account for this isotopic interference.[7]
-
-
Possible Cause 2: Impurity in the Internal Standard. The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[3] This will lead to a persistent signal for the analyte even in blank samples, causing a positive bias and non-linearity at the lower end of the curve.
-
Solution 2:
-
Assess IS Purity: Analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte.
-
"Zero Sample" Subtraction: Prepare a "zero sample" (blank matrix with internal standard) and subtract the analyte response in this sample from all other samples.[3]
-
Problem 3: I am observing a loss of the internal standard signal over time.
-
Possible Cause: Deuterium exchange. In certain pH and solvent conditions, deuterium atoms can exchange with protons from the surrounding solution, leading to a loss of the deuterated signal.
-
Solution:
-
Evaluate Solvent Stability: Assess the stability of Carbamazepine 10,11-Epoxide-d2 in the solvents used for sample preparation and in the final reconstitution solution.
-
pH Control: Maintain a neutral or slightly acidic pH where possible to minimize deuterium-hydrogen exchange.
-
Fresh Preparations: Prepare working solutions of the internal standard fresh and store them appropriately as recommended by the supplier.
-
Quantitative Data Summary
The following tables summarize key data related to method performance using a deuterated internal standard and the assessment of matrix effects.
Table 1: Representative LC-MS/MS Method Performance for Carbamazepine 10,11-Epoxide with a Deuterated Internal Standard.
| Parameter | Level 1 | Level 2 | Level 3 |
| Nominal Concentration (µg/mL) | 0.10 | 1.00 | 10.0 |
| Mean Calculated Concentration (µg/mL) | 0.102 | 0.99 | 10.1 |
| Accuracy (% Bias) | +2.0% | -1.0% | +1.0% |
| Precision (% CV) | 3.5% | 2.1% | 1.8% |
| This table illustrates typical accuracy and precision data from a validated method, demonstrating the reliability achieved by using a deuterated internal standard to compensate for analytical variability. |
Table 2: Quantitative Assessment of Matrix Effect.
| Sample Type | Analyte Peak Area (A) | IS Peak Area (B) | Analyte/IS Ratio (A/B) |
| Neat Solution | 1,200,000 | 1,500,000 | 0.80 |
| Post-extraction Spike in Blank Plasma | 950,000 | 1,180,000 | 0.805 |
| Matrix Effect (%) | 100.6% | ||
| Calculation: Matrix Effect (%) = (Ratio in Matrix / Ratio in Neat Solution) x 100. A value close to 100% indicates that the internal standard is effectively compensating for ion suppression. |
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect
This protocol is designed to quantify the extent of ion suppression or enhancement and to verify that Carbamazepine 10,11-Epoxide-d2 effectively compensates for it.
-
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
-
Carbamazepine 10,11-Epoxide analytical standard.
-
Carbamazepine 10,11-Epoxide-d2 internal standard.
-
Mobile phase and reconstitution solvent.
-
-
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and internal standard at the same concentration as in Set A.
-
Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = [(Analyte Peak Response / IS Peak Response) in Set B] / [(Analyte Peak Response / IS Peak Response) in Set A]
-
A value close to 1 demonstrates that the internal standard is effectively tracking and correcting for the matrix effect.
-
-
2. General LC-MS/MS Method for Carbamazepine 10,11-Epoxide
This is a representative protocol and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing Carbamazepine 10,11-Epoxide-d2 at the desired concentration.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient: Start with 35% B, hold for 1 min, increase to 95% B over 3 min, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
Visualizations
Caption: Experimental workflow for the analysis of Carbamazepine 10,11-Epoxide.
References
- 1. biochimicaclinica.it [biochimicaclinica.it]
- 2. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
potential for deuterium exchange in "Carbamazepine 10,11-Epoxide-d2"
This technical support guide addresses the potential for deuterium exchange in "Carbamazepine 10,11-Epoxide-d2" and provides troubleshooting for common issues encountered during its use as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located on Carbamazepine 10,11-Epoxide-d2?
A1: The deuterium atoms in Carbamazepine 10,11-Epoxide-d2 are covalently bonded to the carbon atoms at the 10 and 11 positions, which form the epoxide ring.[1][2] This is a critical feature for the compound's stability.
Q2: How stable are the deuterium labels on Carbamazepine 10,11-Epoxide-d2? Is deuterium exchange a significant concern?
A2: The deuterium labels on the C10 and C11 positions are highly stable under typical analytical conditions.[3] Unlike deuterium atoms attached to heteroatoms (like oxygen or nitrogen), carbon-bound deuterium atoms are not readily exchangeable.[3][4][5] Therefore, significant deuterium exchange is not expected during routine storage, sample preparation, or LC-MS analysis.
Q3: What are the ideal storage and handling conditions to maintain the isotopic integrity of the standard?
A3: To ensure maximum stability, store the standard in a tightly sealed container, protected from light, at the temperature specified on the certificate of analysis (typically -20°C or colder). When preparing solutions, use high-purity, aprotic solvents like acetonitrile when possible. If aqueous or protic solvents are necessary, prepare solutions fresh and keep them cooled to minimize any potential for degradation or exchange, even if the risk is low.[4]
Q4: Can experimental conditions promote deuterium exchange?
A4: While the C-D bonds are robust, extreme experimental conditions could theoretically promote exchange.[5] These include prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 8) conditions, especially when combined with high temperatures.[3][4] However, for most analytical methods, the contact time with such conditions is too short to cause a measurable loss of deuterium.
Troubleshooting Guide
This guide addresses specific analytical issues that users might mistakenly attribute to deuterium exchange.
Issue 1: I am observing a signal for the unlabeled analyte (M+0) in my deuterated standard.
-
Potential Cause 1: Isotopic Purity. The most common reason is the presence of the unlabeled analyte as an impurity in the deuterated standard itself. No synthesis yields 100% isotopic purity.
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA for the specified isotopic purity of the standard. This will tell you the expected percentage of the M+0 peak.
-
Inject a High-Concentration Standard: Prepare and inject a concentrated solution of the deuterated standard alone. The observed ratio of the M+0 to M+2 peak should align with the isotopic purity stated in the CoA.
-
Issue 2: The response of my deuterated internal standard (M+2) is inconsistent or decreasing over time in the autosampler.
-
Potential Cause 1: Adsorption or Degradation. The molecule may be adsorbing to vial surfaces or degrading due to temperature, light exposure, or interaction with the sample matrix. The stability of the epoxide ring itself can be a concern under certain conditions.[6]
-
Potential Cause 2: Back-Exchange (Low Probability). While unlikely for C-D bonds, extreme pH in the sample diluent combined with extended residence time in a warm autosampler could be a contributing factor.[3][4]
-
Troubleshooting Steps:
-
Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow potential degradation and exchange.[4]
-
Check pH of Sample Diluent: Ensure the pH of your final sample solution is as close to neutral as possible, or within a stable range of pH 2.5-7.[4][7]
-
Investigate Adsorption: Use silanized glass or polymer vials to minimize adsorption.
-
Perform a Stability Test: Prepare a batch of samples and inject them at regular intervals (e.g., every 2 hours) over the course of a typical analytical run. A consistent decrease in the M+2 signal points to a stability issue rather than inherent exchangeability.
-
Summary of Factors Influencing Deuterium Stability
The following table summarizes the key factors that can influence the stability of deuterium labels and provides recommended practices to ensure the integrity of Carbamazepine 10,11-Epoxide-d2.
| Factor | Potential Impact on C-D Bond Stability | Recommended Practice |
| Label Position | Deuterium on carbon is generally stable; on heteroatoms (O, N, S) it is highly labile.[3][4] | The d2 label is on stable carbon positions (C10, C11). |
| pH | Minimal risk of exchange between pH 2.5 and 7.[4] Risk increases in strongly acidic or basic conditions.[3][7] | Maintain sample and mobile phase pH within the 2.5-7 range. |
| Temperature | Higher temperatures accelerate chemical reactions, including potential exchange and degradation.[3][4] | Store standards at low temperatures (e.g., 4°C for working solutions, -20°C or lower for stock). Keep autosampler cooled. |
| Solvent | Protic solvents (e.g., water, methanol) are sources of protons and can facilitate exchange.[4] Aprotic solvents (e.g., acetonitrile) are preferred. | Use aprotic solvents for stock solutions. Minimize the proportion of protic solvents in the sample diluent where possible. |
| Exposure Time | The risk of exchange or degradation increases with time under adverse conditions. | Prepare samples fresh before analysis. Limit the residence time of samples in the autosampler. |
Experimental Protocol for Assessing Deuterium Exchange
This protocol provides a methodology to systematically evaluate the stability of the deuterium labels on Carbamazepine 10,11-Epoxide-d2 under stress conditions.
1. Objective: To determine if significant deuterium-hydrogen (D-H) exchange occurs when Carbamazepine 10,11-Epoxide-d2 is exposed to various pH and temperature conditions.
2. Materials and Reagents:
-
Carbamazepine 10,11-Epoxide-d2
-
Carbamazepine 10,11-Epoxide (unlabeled standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid, Ammonium hydroxide, or other appropriate buffers to create pH conditions.
-
LC-MS/MS system with electrospray ionization (ESI).
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Carbamazepine 10,11-Epoxide-d2 in acetonitrile.
-
Preparation of Incubation Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 4, pH 7, pH 9).
-
Incubation:
-
For each pH condition, dilute the stock solution with the corresponding buffer and acetonitrile to a final concentration of 1 µg/mL. The final solvent composition should be consistent (e.g., 50:50 acetonitrile:buffer).
-
Divide the solution for each pH into two sets. Incubate one set at 4°C and the other at an elevated temperature (e.g., 50°C).
-
Aliquot samples from each condition at specific time points (e.g., T=0, T=2h, T=6h, T=24h).
-
Immediately "quench" any potential exchange by neutralizing the pH (if acidic or basic) and freezing the sample at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Thaw samples and inject them onto the LC-MS/MS system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the transitions for both the deuterated standard and the potential unlabeled form. For ESI+, these would be approximately:
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area ratio of the M+0 signal to the M+2 signal.
-
Compare the ratios across the different time points. A significant increase in the M+0 / M+2 ratio over time under a specific condition would indicate that deuterium exchange is occurring.
-
Visual Guides
Caption: Factors that could potentially lead to deuterium exchange.
Caption: Workflow for testing deuterium exchange stability.
References
- 1. Carbamazepine 10,11-Epoxide-d2 (Major) | C15H12N2O2 | CID 45038546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamazepine 10,11-Epoxide-d2 (Major) | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The effect of storage conditions on the stability of carbamazepine and carbamazepine-10,11-epoxide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Separation of Carbamazepine and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of carbamazepine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of carbamazepine that should be considered during method development?
A1: The primary metabolic pathway of carbamazepine involves its conversion to carbamazepine-10,11-epoxide, which is a major active metabolite. Other significant metabolites include 2-hydroxycarbamazepine, 3-hydroxycarbamazepine, 10,11-dihydro-10,11-dihydroxycarbamazepine, and 10,11-dihydro-10-hydroxycarbamazepine.[1] For a comprehensive metabolic profile, these compounds should be included in the analytical method.
Q2: What is a typical starting LC gradient for separating carbamazepine and its metabolites?
A2: A common starting point for method development is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). A representative gradient might start with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic compounds.
Q3: Isocratic or gradient elution: Which is better for this separation?
A3: Due to the range of polarities among carbamazepine and its various metabolites, gradient elution is generally preferred. Gradient elution allows for the separation of compounds with significantly different hydrophobicities in a single run, providing better peak shapes and resolution for all analytes. Isocratic elution may be suitable if only a few closely related compounds are being analyzed.
Q4: What are the "critical pairs" in the separation of carbamazepine and its metabolites?
A4: The isomeric metabolites, 2-hydroxycarbamazepine and 3-hydroxycarbamazepine, are often the most challenging to separate due to their identical mass and similar structures. Another critical separation can be between carbamazepine and its primary active metabolite, carbamazepine-10,11-epoxide. Achieving baseline resolution for these pairs is a key goal of method optimization.
Q5: How does mobile phase pH affect the separation?
A5: The pH of the mobile phase can significantly influence the retention times and selectivity of ionizable compounds. While carbamazepine and its main metabolites are neutral, the hydroxylated metabolites have acidic protons. Adjusting the pH can alter the ionization state of these metabolites, thereby changing their interaction with the stationary phase and improving separation. For the isomeric hydroxy-metabolites, a pH close to their pKa values can enhance separation.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC separation of carbamazepine and its metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution of 2-hydroxycarbamazepine and 3-hydroxycarbamazepine | - Inadequate mobile phase selectivity.- Inappropriate column chemistry.- Gradient is too steep. | - Adjust Mobile Phase pH: Experiment with a mobile phase pH around the pKa of the hydroxyl groups (approximately 8.5-10.5) to maximize differences in their ionization and, therefore, their retention.[2]- Change Organic Modifier: Switch from acetonitrile to methanol or use a combination of both. Methanol can offer different selectivity for polar compounds.- Use a Phenyl-Hexyl Column: These columns can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes.- Decrease Gradient Slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, potentially improving resolution. |
| Peak Tailing for All Analytes | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Dead volume in the system. | - Use a Mobile Phase Additive: Add a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol sites on the column.- Check Sample Concentration: Dilute the sample to ensure you are not overloading the column.- Inspect System Connections: Ensure all fittings are secure and there is no unnecessary tubing length contributing to dead volume. |
| Co-elution of Carbamazepine and Carbamazepine-10,11-epoxide | - Insufficient separation efficiency.- Gradient starting conditions are too high in organic solvent. | - Optimize Initial Gradient Conditions: Lower the initial percentage of the organic solvent to increase the retention of both compounds and improve their separation.- Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and improve overall separation efficiency.- Adjust Mobile Phase Composition: Fine-tune the ratio of organic solvent to aqueous phase in the initial part of the gradient. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components.- Use a Column Oven: Maintain a constant and consistent column temperature throughout the analysis.- System Check: Perform a system leak test and check the pump for consistent flow rate delivery. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections. | - Use High-Purity Solvents: Ensure all mobile phase components are HPLC or LC-MS grade.- Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash to prevent carryover between injections.- Run Blank Injections: Inject a blank solvent to confirm that the ghost peaks are not originating from the system itself. |
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the separation of carbamazepine and its metabolites.
Method 1: LC-MS/MS for Five Major Metabolites[1][4]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water (pH 4.0).[1][4]
-
Gradient:
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
Method 2: UPLC-MS/MS for Carbamazepine and Carbamazepine-10,11-epoxide[5]
-
Column: Acquity C18 column.[5]
-
Mobile Phase: Acetonitrile:methanol:KH2PO4 buffer (pH 4.6 with o-phosphoric acid) (180:180:170, v/v/v).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection: UV detection.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Carbamazepine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.1 |
| Carbamazepine-10,11-epoxide | 253.1 | 224.1 |
| 2-Hydroxycarbamazepine | 253.1 | 210.1 |
| 3-Hydroxycarbamazepine | 253.1 | 210.1 |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine | 271.1 | 253.1 |
| 10,11-Dihydro-10-hydroxycarbamazepine | 255.1 | 237.1 |
Note: Specific ion transitions may vary depending on the instrument and optimization.
Table 2: Comparison of Different LC Conditions on Retention Time (Illustrative)
| Compound | Method 1: C18, ACN/H2O Gradient (min) | Method 2: Phenyl-Hexyl, MeOH/H2O Gradient (min) |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine | 3.5 | 4.2 |
| 10,11-Dihydro-10-hydroxycarbamazepine | 5.8 | 6.5 |
| 2-Hydroxycarbamazepine | 7.2 | 7.8 |
| 3-Hydroxycarbamazepine | 7.5 | 8.0 |
| Carbamazepine-10,11-epoxide | 8.9 | 9.5 |
| Carbamazepine | 10.2 | 11.0 |
This table is for illustrative purposes to show potential shifts in retention time with different column and solvent combinations.
Visualizations
Caption: Carbamazepine Metabolic Pathway with Key Enzymes.
Caption: Troubleshooting Workflow for LC Separation Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Differentiation of isomeric metabolites of carbamazepine based on acid-base properties; Experimental vs theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover in Carbamazepine 10,11-Epoxide-d2 Analysis
Welcome to the technical support center for the analysis of Carbamazepine 10,11-Epoxide-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and how does it affect my Carbamazepine 10,11-Epoxide-d2 analysis?
A1: Carryover is the unintentional transfer of analyte from a previous injection into a subsequent one.[1][2] This can lead to the appearance of unexpected peaks in blank injections, artificially high concentrations in low-level samples, and poor reproducibility of your results.[1] In the analysis of Carbamazepine 10,11-Epoxide-d2, even minor carryover can compromise data integrity, which is critical in regulated environments.[1]
Q2: What are the common sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from several parts of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, and the analytical column.[2][3][4] Adsorption of the analyte onto surfaces within the flow path is a primary cause.[5] Worn or dirty components, such as rotor seals in the injection valve, can also create dead volumes where the sample can be trapped and slowly released in subsequent runs.[3][4]
Q3: Are compounds like Carbamazepine 10,11-Epoxide-d2 particularly prone to carryover?
A3: While the search results do not specifically detail the carryover characteristics of Carbamazepine 10,11-Epoxide-d2, compounds with similar properties, often referred to as "sticky compounds" like certain metabolites and peptides, are known to be prone to carryover.[2] These molecules can adhere to surfaces within the LC-MS system. Given that Carbamazepine and its metabolites are the subject of numerous analytical methods, it is plausible that they, including their deuterated analogs, may exhibit adsorptive behavior leading to carryover.
Q4: How can I differentiate between carryover and system contamination?
A4: A systematic approach involving strategic injections of blanks and standards can help distinguish between carryover and contamination.[3]
-
Classic Carryover: Injecting a high concentration standard followed by a series of blanks will show a progressively decreasing peak size in the blank injections.[6]
-
Constant Contamination: If a consistent peak is observed in all blanks, regardless of the preceding sample, it is likely due to contamination of the mobile phase, blank solution, or a system component.[6]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Carryover
This guide provides a step-by-step workflow to identify the source of carryover in your Carbamazepine 10,11-Epoxide-d2 analysis.
Experimental Workflow for Carryover Source Identification
Caption: A logical workflow for systematically identifying the source of carryover.
Guide 2: Optimizing Wash Solvents and Methods
The choice of wash solvent is critical for effectively removing residual Carbamazepine 10,11-Epoxide-d2 from the injection system.
Table 1: Recommended Wash Solvent Compositions
| Wash Solvent Composition | Target Interaction | Rationale |
| High Organic (e.g., 80-100% Acetonitrile or Methanol) | Hydrophobic | Acetonitrile is effective for lipophilic compounds, while methanol is a good alternative for more polar lipophilic compounds.[7] |
| Acidified Organic (e.g., Acetonitrile with 0.1-1% Formic Acid) | Ionic/Polar | The acid helps to protonate the analyte, increasing its solubility in the organic solvent and disrupting ionic interactions with system surfaces.[7] |
| Alkalized Organic (e.g., Acetonitrile with 0.1-1% Ammonium Hydroxide) | Ionic/Polar | The base can deprotonate acidic sites on system components, reducing analyte adsorption. |
| Solvent Mixtures (e.g., Acetonitrile/Isopropanol/Water) | Broad Spectrum | A mixture of solvents with varying polarities can be more effective at removing a wider range of contaminants and strongly retained analytes.[7] |
| Strong Solvents (e.g., Dimethyl Sulfoxide (DMSO)) | Strongly Adsorbed Compounds | For particularly stubborn carryover, a stronger solvent like DMSO can be used as part of a multi-step wash protocol.[8] |
Experimental Protocol: Evaluating Wash Solvent Efficacy
-
Establish a Baseline: Inject a high concentration standard of Carbamazepine 10,11-Epoxide-d2 followed by a blank using your current wash method to quantify the initial carryover.
-
Test New Wash Solvents: Systematically test the wash solvent compositions from Table 1. For each new solvent:
-
Flush the wash system thoroughly with the new solvent.
-
Inject the high concentration standard.
-
Inject a blank and measure the carryover.
-
-
Optimize Wash Volume and Time: Once an effective solvent is identified, experiment with increasing the wash volume and/or the duration of the wash cycle.[9]
-
Implement Multi-Solvent Washes: For persistent carryover, a multi-solvent wash can be effective. For example, an initial wash with a strong solvent like DMSO followed by a standard organic/aqueous wash.[8]
Logical Diagram for Wash Method Optimization
Caption: A decision-making flowchart for optimizing the autosampler wash method.
References
- 1. mastelf.com [mastelf.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. scispace.com [scispace.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. omicsonline.org [omicsonline.org]
- 8. grupobiomaster.com [grupobiomaster.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Deuterium Labeling Position on Internal Standard Performance
For researchers, scientists, and drug development professionals utilizing mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are crucial for achieving accurate and precise quantification. Among these, deuterium-labeled standards are widely used due to their cost-effectiveness. However, the position of deuterium labeling can significantly impact assay performance, leading to unexpected challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "deuterium isotope effect" and how can it affect my results?
A1: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium, a heavier isotope, can lead to slight differences in the physicochemical properties of a molecule.[1] This can manifest as a change in lipophilicity, which in turn can cause the deuterated internal standard to have a slightly different chromatographic retention time than the unlabeled analyte.[1][2] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate and unreliable quantification.[3] In some cases, this differential matrix effect has been shown to alter the analyte-to-internal standard ratio by 26% or more.[1]
Q2: Why is the position of the deuterium label so important for the stability of the internal standard?
A2: The stability of the deuterium label is paramount for an internal standard's performance. Deuterium atoms should be placed in chemically stable, non-exchangeable positions within the molecule.[4][5] Placing labels on or near heteroatoms (e.g., -OH, -NH, -SH) or on carbons alpha to a carbonyl group can make them susceptible to exchange with protons from the solvent or sample matrix.[5][6] This back-exchange can lead to a loss of the isotopic label, resulting in a decreased signal for the internal standard and an artificially inflated signal for the unlabeled analyte, ultimately compromising the accuracy of the results.
Q3: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?
A3: A small, consistent shift in retention time is a known consequence of the deuterium isotope effect and may not always be a critical issue.[4][7] However, for optimal performance, complete co-elution is ideal to ensure that both the analyte and the internal standard are subjected to the exact same matrix effects.[1] If the retention time shift is significant or inconsistent, it can lead to variability in the analyte/internal standard response ratio, particularly in complex matrices with fluctuating ion suppression.[3][8]
Q4: Can using a deuterated internal standard ever mask problems in my assay?
A4: Yes, while a good stable isotope-labeled internal standard is meant to correct for variability, one with identical chemical properties to the analyte might conceal issues related to analyte stability, extraction recovery, or ion suppression.[3][9] It is crucial to thoroughly validate the method to ensure that the internal standard is truly tracking the analyte's behavior under all experimental conditions.
Q5: Are there alternatives to deuterium-labeled standards that can avoid these issues?
A5: Yes, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[6][10] These isotopes do not typically exhibit the same degree of chromatographic isotope effect as deuterium and the labels are not susceptible to exchange.[6] While often more expensive to synthesize, they can provide more robust and reliable data, especially for challenging assays.[11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to deuterium-labeled internal standards.
Issue 1: Inconsistent Analyte to Internal Standard (IS) Ratio Across Different Matrix Lots
-
Potential Cause: Differential matrix effects due to a slight chromatographic separation between the analyte and the deuterated IS.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Issue 2: Signal Observed for the Unlabeled Analyte in a Blank Matrix Spiked Only with the Internal Standard
-
Potential Causes:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analyte signals.
Quantitative Data Summary
The following tables summarize the potential impact of deuterium labeling on key analytical parameters.
Table 1: Impact of Deuterium Labeling on Chromatographic Retention and Matrix Effects
| Analyte/Internal Standard Pair | Number of Deuterium Atoms | Retention Time Difference (Analyte - IS) | Observed Impact on Quantitation | Reference |
| Carvedilol / d₅-Carvedilol | 5 | ~0.1 min | Inconsistent analyte/IS ratio between different plasma lots due to differential ion suppression.[1] | ,[1] |
| Haloperidol / d₄-Haloperidol | 4 | Not specified | 35% difference in extraction recovery reported.[1] | ,[1] |
| Olanzapine / d₃-Olanzapine | 3 | Rs < 0.16 | Persistence of matrix effects in reversed-phase LC-MS/MS.[2] | [2] |
| Des-methyl olanzapine / d₈-Des-methyl olanzapine | 8 | Rs = 0.73 (Normal Phase) | Increased resolution between deuterated and non-deuterated analogs with a higher number of deuterium substitutions.[2] | [2] |
Table 2: Comparison of Assay Precision with Different Internal Standard Types
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Key Finding | Reference |
| Kahalalide F | Analog IS | 96.8 | 8.6 | Implementation of the SIL-IS significantly improved the precision of the method. | [9] |
| Kahalalide F | ¹³C, ¹⁵N-labeled IS | 100.3 | 7.6 | The SIL-IS provided a more accurate and precise measurement. | [9] |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Internal Standard Stability (H/D Exchange)
-
Objective: To determine if the deuterium label on the internal standard is stable under the conditions of the analytical method.[4]
-
Materials:
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine) known to be free of the analyte
-
Solvents used in sample preparation and mobile phase
-
-
Methodology:
-
Prepare a solution of the deuterated internal standard in the blank matrix at a concentration typically used in the assay.
-
Divide the sample into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubate the aliquots under the same conditions (temperature, pH, etc.) as the actual samples during preparation and storage.
-
At each time point, process and analyze an aliquot using the established LC-MS/MS method.
-
Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
-
Expected Outcome: The peak area of the deuterated internal standard should remain constant, and there should be no significant increase in the signal for the unlabeled analyte over the time course of the experiment. A notable increase in the analyte signal indicates deuterium exchange.[4]
Protocol 2: Assessment of Differential Matrix Effects
-
Objective: To determine if the analyte and the deuterated internal standard are equally affected by the sample matrix.
-
Materials:
-
Analyte and deuterated internal standard
-
At least two different lots of blank matrix
-
Neat solvent (e.g., mobile phase)
-
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the neat solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Matrix Lot 1): Extract the blank matrix from Lot 1. Spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.
-
Set C (Matrix Lot 2): Extract the blank matrix from Lot 2. Spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the analyte peak area to internal standard peak area ratio for each set.
-
-
Expected Outcome: The analyte/IS response ratio should be consistent across the neat solution and the different matrix lots. A significant difference in the ratio between the neat solution and the matrix extracts, or between the different matrix lots, suggests that the analyte and internal standard are experiencing differential matrix effects.
References
- 1. waters.com [waters.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: MRM Transition Selection for Carbamazepine 10,11-Epoxide-d2
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on selecting the correct Multiple Reaction Monitoring (MRM) transition for "Carbamazepine 10,11-Epoxide-d2" in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (Q1) m/z for Carbamazepine 10,11-Epoxide-d2?
A1: The molecular weight of Carbamazepine 10,11-Epoxide is approximately 252.27 g/mol .[1] For Carbamazepine 10,11-Epoxide-d2, the addition of two deuterium atoms increases the molecular weight to approximately 254.28 g/mol .[2] Therefore, when using positive electrospray ionization (ESI+), the expected protonated precursor ion [M+H]⁺ to be selected in the first quadrupole (Q1) is m/z 255.3 .
Q2: What are the recommended product ions (Q3) for Carbamazepine 10,11-Epoxide-d2?
Therefore, for Carbamazepine 10,11-Epoxide-d2, the predicted product ions would be:
-
m/z 180.1 (if the deuterium atoms are lost during fragmentation)
-
m/z 182.1 (if the deuterium atoms are retained on the fragment)
-
m/z 212.1 (as a potential fragment if the deuterium is retained)
It is crucial to experimentally determine the most intense and stable product ion during method development.
Q3: Why is it important to use a deuterated internal standard like Carbamazepine 10,11-Epoxide-d2?
A3: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry assays. They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization and fragmentation efficiencies. This helps to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered when setting up and optimizing MRM transitions for Carbamazepine 10,11-Epoxide-d2.
| Problem | Possible Cause | Recommended Solution |
| No or low signal for the precursor ion (m/z 255.3) | Incorrect mass calculation. | Verify the molecular weight and the expected adduct ([M+H]⁺, [M+Na]⁺, etc.). |
| Poor ionization efficiency. | Optimize ion source parameters such as spray voltage, gas flows, and temperature. | |
| Incorrect instrument settings. | Ensure the mass spectrometer is properly calibrated and operating in the correct polarity mode (positive ion mode for this compound). | |
| No or low signal for the product ion | Incorrect product ion selected. | Infuse a standard solution of Carbamazepine 10,11-Epoxide-d2 and perform a product ion scan to identify the most abundant and stable fragment ions. |
| Suboptimal collision energy. | Perform a collision energy optimization experiment to determine the voltage that yields the highest intensity for the desired product ion. | |
| Trivial fragment loss. | Avoid selecting product ions that result from the simple loss of a common neutral molecule (e.g., H₂O, CO₂) as these can be less specific. | |
| Interference or high background noise | Non-specific product ion. | Choose a product ion that is unique to your analyte to minimize the chances of isobaric interference from other compounds in the matrix. |
| Matrix effects. | Improve sample preparation to remove interfering matrix components. Optimize chromatographic separation to resolve the analyte from co-eluting interferences. | |
| Inconsistent peak area ratios between analyte and internal standard | Cross-talk between MRM transitions. | If monitoring multiple analytes, ensure that the dwell times and cycle times are appropriate to obtain a sufficient number of data points across each chromatographic peak without causing cross-talk. |
| Isotopic contribution. | Check for any isotopic contribution from the analyte to the internal standard's MRM transition, especially if the analyte concentration is very high. |
Data Summary: MRM Transitions
The following table summarizes the known and predicted MRM transitions for Carbamazepine 10,11-Epoxide and its deuterated analog.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Notes |
| Carbamazepine 10,11-Epoxide | 253.1 | 180.1 | Commonly reported transition.[4][5][6] |
| 253.0 | 210.0 | Alternative reported transition.[3] | |
| Carbamazepine 10,11-Epoxide-d2 | 255.3 | 180.1 or 182.1 | Predicted. The most intense product ion should be determined experimentally. |
Experimental Workflow
A detailed methodology for MRM transition selection and optimization is crucial for developing a robust quantitative assay.
Protocol: MRM Transition Optimization for Carbamazepine 10,11-Epoxide-d2
-
Standard Preparation: Prepare a stock solution of Carbamazepine 10,11-Epoxide-d2 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to a concentration of 1-10 µg/mL.
-
Direct Infusion and Precursor Ion Confirmation:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump.
-
Perform a full scan in positive ion mode to confirm the presence and determine the exact m/z of the protonated precursor ion, [M+H]⁺ (expected around m/z 255.3).
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the confirmed precursor ion (m/z 255.3) in Q1.
-
Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation in the collision cell (Q2).
-
Scan a range of m/z values in Q3 to identify the resulting product ions.
-
-
Selection of Candidate Product Ions:
-
From the product ion spectrum, identify the most intense and stable product ions.
-
Select at least two product ions for further optimization: one for quantification (quantifier) and one for confirmation (qualifier).
-
-
Collision Energy Optimization:
-
Set up an MRM method with the selected precursor ion and candidate product ions.
-
While infusing the working solution, perform a collision energy optimization experiment. This involves systematically varying the collision energy for each transition and monitoring the signal intensity.
-
Determine the optimal collision energy that produces the maximum signal for each product ion.
-
-
LC-MS/MS Method Development:
-
Incorporate the optimized MRM transitions into your liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Verify the chromatographic peak shape, retention time, and signal-to-noise ratio for each transition by injecting a known concentration of the standard.
-
Logical Workflow for MRM Transition Selection
The following diagram illustrates the decision-making process for selecting and validating the correct MRM transition for a deuterated internal standard like Carbamazepine 10,11-Epoxide-d2.
Caption: Workflow for selecting and optimizing MRM transitions.
References
- 1. Carbamazepine 10,11-epoxide [webbook.nist.gov]
- 2. Carbamazepine 10,11-Epoxide-d2 (Major) | C15H12N2O2 | CID 45038546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 6. biochimicaclinica.it [biochimicaclinica.it]
Validation & Comparative
A Comparative Guide to Method Validation for Carbamazepine Quantification: Featuring "Carbamazepine 10,11-Epoxide-d2" as a Novel Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of carbamazepine, a widely used antiepileptic drug. A special focus is placed on the proposed use of "Carbamazepine 10,11-Epoxide-d2" as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The performance of this proposed method is compared against established methods that utilize other deuterated and non-deuterated internal standards.
Executive Summary
Accurate quantification of carbamazepine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The choice of internal standard is paramount for a robust and reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. Deuterated analogs of the analyte are considered the gold standard. This guide explores the established use of deuterated carbamazepine analogs, such as D10-carbamazepine and carbamazepine-D2N15, and proposes the use of "Carbamazepine 10,11-Epoxide-d2" as a potentially advantageous alternative.
Experimental Workflow for Carbamazepine Quantification
The general workflow for the quantification of carbamazepine in biological samples, such as plasma or serum, using LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of the bioanalytical method. The following diagram illustrates a logical comparison of different types of internal standards used in carbamazepine quantification.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of carbamazepine, including a proposed method using "Carbamazepine 10,11-Epoxide-d2".
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A (Proposed) | Method B | Method C |
| Internal Standard | Carbamazepine 10,11-Epoxide-d2 | D10-Carbamazepine [1] | Carbamazepine-D2N15 [2] |
| Matrix | Human Plasma | Rat Plasma[1] | Human Plasma[2] |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction[1] | Protein Precipitation[2] |
| LC Column | C18 | C8[1] | ACQUITY UPLC HSS T3[2] |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Water/Acetonitrile/Acetic Acid[1] | Acetonitrile/Water with Formic Acid (Gradient)[2] |
| Detection Mode | ESI+ MRM | ESI+ SRM[1] | ESI+ MS3[2] |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A (Proposed - Expected) | Method B | Method C |
| Linearity Range (ng/mL) | 1 - 2000 | 5 - 2000[1] | 500 - 30,000[2] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99[1] | 0.9973[2] |
| LLOQ (ng/mL) | 1 | 5[1] | 500[2] |
| Intra-day Precision (% RSD) | < 10% | 2.6 - 9.5%[1] | < 8.23%[2] |
| Inter-day Precision (% RSD) | < 10% | 4.0 - 9.6%[1] | < 8.23%[2] |
| Accuracy (% Bias) | ± 15% | Not explicitly stated | -1.74 to 2.92%[2] |
| Recovery (%) | > 85% | > 87%[1] | 98.9 - 110.2% (for IS)[2] |
Detailed Experimental Protocols
Proposed Method A: Using Carbamazepine 10,11-Epoxide-d2
This proposed method is based on established protocols for carbamazepine quantification, tailored for the use of "Carbamazepine 10,11-Epoxide-d2" as the internal standard.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of "Carbamazepine 10,11-Epoxide-d2" internal standard solution (in methanol).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Carbamazepine: m/z 237.1 → 194.1
-
Carbamazepine 10,11-Epoxide-d2: m/z 255.1 → 182.1 (projected)
-
-
Method B: Using D10-Carbamazepine[1]
-
Sample Preparation:
-
To 100 µL of rat plasma, add D10-carbamazepine as the internal standard.
-
Perform liquid-liquid extraction.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified in detail.
-
Column: C8 (150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
MS System: Not specified in detail.
-
Ionization: ESI, positive mode.
-
SRM Transitions:
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine 10,11-epoxide: m/z 253 → 210
-
D10-carbamazepine: m/z 247 → 204
-
-
Method C: Using Carbamazepine-D2N15[2]
-
Sample Preparation:
-
To 5 µL of human plasma, add Carbamazepine-D2N15 as the internal standard.
-
Precipitate proteins with methanol.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC XR system.
-
Column: ACQUITY UPLC HSS T3.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
MS System: SCIEX QTRAP® 5500.
-
Ionization: ESI, positive mode.
-
MS3 Transitions:
-
Carbamazepine: m/z 237.0 → 220.1 → 192.2
-
Carbamazepine-D2N15: m/z 240.1 → 196.2 → 181.2
-
-
Conclusion
The use of a stable isotope-labeled internal standard is the preferred approach for the quantification of carbamazepine by LC-MS/MS. While deuterated forms of the parent drug, such as D10-carbamazepine and Carbamazepine-D2N15, have been successfully validated and utilized, the proposed use of "Carbamazepine 10,11-Epoxide-d2" offers a theoretically superior option. As the deuterated analog of the primary active metabolite, it is expected to more closely mimic the behavior of both the parent drug and its epoxide metabolite throughout the analytical process, potentially leading to improved accuracy and precision. The validation data from established methods provide a strong benchmark against which a method employing "Carbamazepine 10,11-Epoxide-d2" can be evaluated. Further experimental validation is warranted to confirm the performance of this promising internal standard.
References
- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Carbamazepine Analysis: A Focus on Carbamazepine 10,11-Epoxide-d2
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of carbamazepine, an anticonvulsant drug, and its active metabolite, carbamazepine 10,11-epoxide, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly with mass spectrometry-based methods. This guide provides an objective comparison of Carbamazepine 10,11-Epoxide-d2 with other commonly used internal standards, supported by experimental data from published literature.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are compounds added to samples at a known concentration before sample preparation. They are essential for correcting for the variability inherent in the analytical process, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector. Stable isotope-labeled internal standards are considered the gold standard as they co-elute with the analyte and experience similar ionization and fragmentation, leading to the most effective correction.
Comparison of Internal Standards for Carbamazepine and its Epoxide Metabolite
This section compares the performance of Carbamazepine 10,11-Epoxide-d2 with another widely used internal standard, Carbamazepine-d10. The data presented is compiled from different validated LC-MS/MS methods and is intended to provide a comprehensive overview for selecting the most appropriate internal standard for your research needs.
| Performance Parameter | Carbamazepine 10,11-Epoxide-d2 (for Epoxide Analysis) | Carbamazepine-d10 (for Carbamazepine & Epoxide Analysis) | Reference |
| Linearity (Range) | 0.0400 - 12.0 µg/mL | Carbamazepine: 0.1 - 90.2 µmol/LEpoxide: 0.3 - 28.8 µmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 0.0400 µg/mL | Carbamazepine: 0.1 µmol/LEpoxide: 0.3 µmol/L | [1][2] |
| Intra-day Precision (%CV) | 1.2 - 1.8% | Carbamazepine: 2.223 - 4.033%Epoxide: 6.502 - 7.689% | [1][2] |
| Inter-day Precision (%CV) | < 2.1% | Not explicitly stated, but method verified to be precise. | [1][2] |
| Accuracy (Bias %) | 1.4 - 3.5% | Carbamazepine: 3.8%Epoxide: 7.0% (at LLOQ) | [1][2] |
| Recovery | Not explicitly stated, but method showed no evidence of matrix effect. | Not explicitly stated, but method was validated. | [1][2] |
Note: The data for Carbamazepine 10,11-Epoxide-d2 is derived from a reference measurement procedure specifically for the epoxide metabolite, suggesting its suitability for accurate quantification of this analyte.[1] Carbamazepine-d10 has been successfully used as an internal standard for the simultaneous determination of both carbamazepine and its epoxide metabolite.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from studies utilizing these internal standards.
Method 1: Quantification of Carbamazepine 10,11-Epoxide using Carbamazepine 10,11-Epoxide-d2 as Internal Standard (Based on a Reference Measurement Procedure)
This method is designed for the highly accurate and precise quantification of carbamazepine-10,11-epoxide in human serum or plasma.
-
Sample Preparation: A protein precipitation protocol is employed, followed by a significant dilution step to minimize matrix effects.
-
Chromatographic Separation:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient elution is typically used with a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Mode: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Method 2: Simultaneous Quantification of Carbamazepine and Carbamazepine 10,11-Epoxide using Carbamazepine-d10 as Internal Standard
This method is suitable for therapeutic drug monitoring where both the parent drug and its active metabolite are of interest.
-
Sample Preparation: Protein precipitation using acetonitrile is a common approach.[3]
-
Chromatographic Separation:
-
System: A UHPLC system such as a Shimadzu Nexera X2.[2]
-
Column: A C8 or C18 column is typically used.
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 69.5:30:0.5, v/v/v) at a flow rate of 0.4 ml/min has been reported.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer such as an AB Sciex 4500 MD.[2]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions for carbamazepine, carbamazepine 10,11-epoxide, and carbamazepine-d10.[2] For example:
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine 10,11-epoxide: m/z 253 → 210
-
Carbamazepine-d10: m/z 247 → 204
-
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of carbamazepine and its metabolites using a deuterated internal standard.
Caption: A generalized workflow for the bioanalysis of carbamazepine.
Conclusion
The choice of internal standard is a critical decision in developing a robust and reliable bioanalytical method.
-
Carbamazepine 10,11-Epoxide-d2 is the ideal choice when the primary goal is the highly accurate and precise quantification of the epoxide metabolite, as it most closely mimics the behavior of the analyte. Its use is particularly advantageous in reference measurement procedures and in studies where the metabolite concentration is the key endpoint.
-
Carbamazepine-d10 offers a practical and effective solution for the simultaneous quantification of both carbamazepine and its 10,11-epoxide metabolite. Its chromatographic and mass spectrometric properties are sufficiently similar to both analytes to provide reliable correction for analytical variability, making it a cost-effective and widely adopted choice for therapeutic drug monitoring and pharmacokinetic studies.
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the analytes of interest, the desired level of accuracy and precision, and regulatory guidelines. Method validation should always be performed to ensure the chosen internal standard provides adequate performance for the intended application.
References
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochimicaclinica.it [biochimicaclinica.it]
- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Carbamazepine and its Epoxide
For researchers, scientists, and drug development professionals, the accurate quantification of carbamazepine (CBZ) and its active metabolite, carbamazepine-10,11-epoxide (CBZ-E), is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This guide provides a comprehensive cross-validation of various analytical methods, presenting their performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Carbamazepine is a first-line antiepileptic drug, and its major metabolite, CBZ-E, also exhibits anticonvulsant activity.[1][2] The co-monitoring of both compounds is often recommended to better understand the therapeutic and toxic effects in patients.[3][4] A variety of analytical techniques have been developed and validated for the simultaneous determination of CBZ and CBZ-E in biological matrices, primarily plasma and serum. These methods mainly include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of the most commonly employed techniques for the simultaneous analysis of carbamazepine and carbamazepine-10,11-epoxide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of CBZ and CBZ-E. It offers good performance for therapeutic drug monitoring.
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) | Reference |
| Linearity Range (µg/mL) | 0.05 - 30 | 0.1 - 30 | [5][6] |
| Linearity Range (µg/mL) | 0.5 - 25.0 | 0.1 - 10.0 | [1] |
| Linearity Range (µg/mL) | 0.10 - 10.0 | 0.10 - 10.0 | [7] |
| Linearity Range (µg/mL) | 0.2 - 25 | 0.2 - 25 | [8] |
| Accuracy (Bias %) | Within ±12% | Within ±12% | [5][6] |
| Accuracy (% Recovery) | 89.8% | 86.8% | [7] |
| Accuracy (% Recovery) | 92.09 - 108.5% | 92.09 - 108.5% | [8] |
| Precision (CV %) | <9% | <9% | [5][6] |
| Precision (CV %) | <11.6% (Inter- and Intra-day) | <11.6% (Inter- and Intra-day) | [7] |
| Precision (RSD %) | <7.96% (Intra- and Inter-day) | <7.96% (Intra- and Inter-day) | [8] |
| Limit of Detection (LOD) | < 80 ng/mL | < 7 ng/mL | [9] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.1 µg/mL | [5][6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bioanalytical studies due to its high sensitivity and specificity.[10] It is particularly suitable for studies requiring low detection limits.
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) | Reference |
| Linearity Range (µg/mL) | 1.1 - 17.6 | 0.23 - 5.47 | [11][12] |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | [13] |
| Linearity Range (ng/mL) | 50 - 20,000 | 5 - 2,000 | [14] |
| Linearity Range (µg/mL) | - | 0.0400 - 12.0 | [15] |
| Accuracy (Bias %) | - | 1.4 - 3.5% | [15] |
| Precision (CV %) | 2.6 - 9.5% (Intra-day) | 4.0 - 9.6% (Inter-day) | [13] |
| Precision (CV %) | - | < 2.1% (Intermediate) | [15] |
| Recovery | >90% | >90% | [12] |
| Recovery | >87% | >87% | [13] |
| Recovery | 95% | 101% | [16] |
| Limit of Quantitation (LOQ) | 1.1 µg/mL | 0.23 µg/mL | [11][12] |
| Limit of Quantitation (LOQ) | 5 ng/mL | 5 ng/mL | [13] |
| Limit of Quantitation (LOQ) | 0.722 ng/mL | 5.15 ng/mL | [16] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of CBZ and its metabolites, though it may require derivatization to improve the volatility of the analytes.[17][18]
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) | Reference |
| Linearity Range | Not explicitly stated | Not explicitly stated | |
| Accuracy (% Recovery) | 87.26% | Not specified | [17] |
| Accuracy | 86 - 112% | 86 - 112% | [19] |
| Precision | 2 - 13% | 2 - 13% | [19] |
| Limit of Detection (LOD) | 12.3 ng/g | Not specified | [20] |
| Limit of Detection (LOD) | 70.327 ng/g | Not specified | [17] |
| Limit of Quantitation (LOQ) | 0.5 mg/L | 0.02 - 0.3 mg/L (for metabolites) | [19] |
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.[21]
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) | Reference |
| Linearity Range (µg/mL) | 0.5 - 40 | Not specified | [21] |
| Linearity Range (µM) | 4.0 - 84 | 4.0 - 84 | [22][23] |
| Accuracy (% Recovery) | 91.0 - 94.2% | Not specified | [21] |
| Precision (RSD %) | 3.20 - 4.67% | Not specified | [21] |
| Precision (Imprecision %) | < 10% (Intra- and Inter-day) | < 10% (Intra- and Inter-day) | [22][23] |
| Limit of Detection (LOD) | 0.10 µg/mL | Not specified | [21] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.01 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for each of the discussed techniques.
HPLC-UV Method
-
Sample Preparation: Solid-phase extraction (SPE) is a common method for sample clean-up.[1][5][8] A typical procedure involves conditioning an SPE cartridge, loading the plasma sample, washing to remove interferences, and eluting the analytes with an organic solvent. The eluate is then evaporated and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 columns are frequently used.[5][8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water or a buffer solution is often employed.[1][8] For example, a mixture of acetonitrile and water (35:65, v/v) has been reported.[1] Another study used water, methanol, and acetonitrile in a 64:30:6 ratio.[5][6]
-
Detection: UV detection is commonly set at 210 nm or 220 nm.[1][8]
-
LC-MS/MS Method
-
Sample Preparation: Protein precipitation is a simple and rapid sample preparation technique for LC-MS/MS analysis.[11][12] This involves adding a precipitating agent like methanol to the plasma sample, vortexing, and centrifuging to remove the precipitated proteins. The supernatant is then injected into the LC-MS/MS system. Liquid-liquid extraction is another effective method.[13][16]
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing 0.1% formic acid) and an organic phase (like methanol or acetonitrile) is common.[11][13]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[11][16]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for CBZ (e.g., m/z 237 -> 194) and CBZ-E (e.g., m/z 253 -> 180).[11][16]
GC-MS Method
-
Sample Preparation: Sample preparation often involves liquid-liquid extraction or solid-phase extraction.[17] Derivatization may be necessary to improve the thermal stability and chromatographic behavior of the analytes.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column such as an RTX Restex column is suitable.[17]
-
Carrier Gas: Helium is typically used as the carrier gas.[17]
-
Injection: Splitless injection is common for trace analysis.[17]
-
Ionization: Electron ionization (EI) is standard.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for CBZ and its internal standard.[20]
-
Capillary Electrophoresis (MEKC) Method
-
Sample Preparation: Sample preparation can be as simple as dilution followed by centrifugation or may involve an extraction step.
-
Electrophoretic Conditions:
-
Capillary: An untreated fused-silica capillary is commonly used.[21][24]
-
Background Electrolyte (BGE): A buffer solution containing a micelle-forming surfactant, such as sodium dodecyl sulfate (SDS), is used. For example, a BGE of 50 mmol/L NaH2PO4 (pH 3.0) containing 100 mmol/L SDS and 20% acetonitrile has been described.[24]
-
Voltage: A high voltage (e.g., -20 kV) is applied across the capillary.[24]
-
Detection: UV detection is typically performed at a wavelength around 214 nm.[21]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for the HPLC-UV and LC-MS/MS methods.
Caption: A typical workflow for the analysis of carbamazepine and its epoxide using HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. biochimicaclinica.it [biochimicaclinica.it]
- 3. Micellar electrokinetic capillary chromatography for therapeutic drug monitoring of carbamazepine and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micellar electrokinetic capillary chromatography for therapeutic drug monitoring of carbamazepine and its main metabolites. [fitforthem.unipa.it]
- 5. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of the analysis of carbamazepine and its 10,11-epoxide metabolite by high-performance liquid chromatography from plasma: comparison with gas chromatography and the enzyme-multiplied immunoassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Help for analysis of carbamazepine with GC-MS - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. Determination of carbamazepine and carbamazepine-10,11-epoxide in human serum and plasma by micellar electrokinetic capillary chromatography in the absence of electroosmosis. [roar.hep-bejune.ch]
- 23. Determination of carbamazepine and carbamazepine-10,11-epoxide in human serum and plasma by micellar electrokinetic capillary chromatography in the absence of electroosmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to Inter-Laboratory Analysis of Carbamazepine Using a Deuterated Standard
This guide provides a comparative overview of analytical methodologies for the quantification of carbamazepine in biological matrices, with a specific focus on methods employing deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated carbamazepine, is a critical component in achieving high accuracy and precision in bioanalytical mass spectrometry by correcting for variability in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.
Experimental Protocols
The quantification of carbamazepine is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific parameters may vary between laboratories, a generalizable workflow is outlined below.
1. Sample Preparation: A common method for extracting carbamazepine from serum or plasma is protein precipitation.[1] In this procedure, a precipitating agent, such as acetonitrile[1] or methanol[2][3], is added to the sample. A deuterated internal standard, for example, D10-carbamazepine[4][5] or carbamazepine-D2N15[2][3], is introduced at the beginning of this process to account for any analyte loss during sample handling. Following vortexing and centrifugation, the supernatant is collected for analysis.[2][3]
2. Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C8 or C18 reversed-phase column.[4][5] A mobile phase consisting of a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is used to elute the analyte and internal standard.[2][3][5]
3. Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion mode.[4][5] Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both carbamazepine and its deuterated internal standard.[2][4][5] For instance, a common transition for carbamazepine is m/z 237 -> 194.[4][5]
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of various LC-MS/MS methods for carbamazepine analysis that utilize a deuterated internal standard.
Table 1: Method Performance Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.1 to 22.0 µg/mL[1] | 5 to 2000 ng/mL[4][5] | 0.50 to 30 µg/mL[2] |
| Intra-day Precision (%CV) | < 6.28%[4] | 2.6% to 9.5%[4][5] | < 8.23%[2][3] |
| Inter-day Precision (%CV) | < 14.1%[4] | 4.0% to 9.6%[4][5] | < 8.23%[2][3] |
| Accuracy | Mean bias of 0.6% in a two-laboratory comparison[1] | Not explicitly stated | -1.74% to 2.92%[2][3] |
| Recovery | > 50%[4] | > 87%[4][5] | 98.9% to 110.2%[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 5 ng/mL[4][5] | 0.50 µg/mL[6] |
Table 2: Deuterated Internal Standards and Mass Transitions
| Deuterated Standard | Carbamazepine Transition (m/z) | Deuterated Standard Transition (m/z) | Reference |
| Deuterated analyte congeners | Not specified | Not specified | [1] |
| D10-carbamazepine | 237 -> 194 | 247 -> 204 | [4][5] |
| Carbamazepine-D2N15 | 237.0 -> 220.1 | 240.1 -> 196.2 | [2] |
Mandatory Visualization
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of carbamazepine analysis.
Conclusion
The analysis of carbamazepine using a deuterated internal standard by LC-MS/MS is a robust and reliable method, as demonstrated by the performance data from various studies. While a comprehensive multi-laboratory round-robin study was not identified in the immediate literature, the existing data from two-laboratory comparisons and single-laboratory validations show a high degree of concordance and method performance.[1] The use of a deuterated internal standard is key to mitigating analytical variability and ensuring accurate quantification. Future inter-laboratory comparison studies would be beneficial to further standardize methodologies and establish consensus on best practices.
References
- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: LC-MS/MS vs. Immunoassay for Carbamazepine Measurement
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic drug monitoring, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and immunoassay for the quantification of carbamazepine, a widely prescribed anticonvulsant and mood-stabilizing medication.
The accurate measurement of carbamazepine in biological matrices is crucial for optimizing patient dosage, ensuring therapeutic efficacy, and avoiding toxicity. While both LC-MS/MS and immunoassay are routinely employed for this purpose, they differ significantly in their analytical performance, specificity, and workflow. This guide delves into the experimental data and protocols of each technique to provide a clear and objective comparison.
Quantitative Performance: A Tale of Two Methods
The analytical performance of LC-MS/MS and immunoassay for carbamazepine measurement reveals distinct advantages and limitations for each technique. LC-MS/MS is generally considered the "gold standard" due to its high sensitivity and specificity, while immunoassays offer a simpler, high-throughput alternative.
| Performance Metric | LC-MS/MS | Immunoassay | Key Observations |
| Linearity (Correlation with Reference Method) | Excellent (R² > 0.99) | Good (R² ≈ 0.97) | While both methods show good correlation, LC-MS/MS demonstrates a stronger linear relationship, indicating higher accuracy across the therapeutic range.[1] |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 5 ng/mL | ~2 µg/mL | LC-MS/MS is significantly more sensitive, capable of detecting much lower concentrations of carbamazepine.[1][2][3] |
| Bias | Low to negligible | Potential for positive bias | Immunoassays may yield slightly higher carbamazepine concentrations compared to LC-MS/MS, often due to cross-reactivity.[4] |
| Precision (CV%) | < 10% (Intra- and Inter-day) | Variable, generally < 15% | Both methods demonstrate acceptable precision for clinical use, with LC-MS/MS typically showing lower variability.[1][5] |
| Specificity | High | Moderate to Low | LC-MS/MS can differentiate carbamazepine from its metabolites and other structurally similar drugs. Immunoassays are susceptible to cross-reactivity.[5] |
| Throughput | Lower | Higher | Immunoassays are generally faster and more amenable to automation for high-throughput screening.[6] |
The Critical Role of Specificity: Metabolites and Interferences
A key differentiator between the two methods is specificity. Carbamazepine is metabolized in the body to several compounds, most notably carbamazepine-10,11-epoxide, which is also pharmacologically active.
LC-MS/MS excels in its ability to chromatographically separate carbamazepine from its metabolites, allowing for their independent quantification. This is a significant advantage as it provides a more complete pharmacokinetic profile.
Immunoassays , on the other hand, often exhibit cross-reactivity with carbamazepine metabolites.[7][8] The degree of cross-reactivity can vary between different immunoassay kits and may lead to an overestimation of the parent drug concentration.[7] Furthermore, due to the structural similarity of carbamazepine to tricyclic antidepressants, some immunoassays for this drug class can show significant interference from carbamazepine, leading to false-positive results.[9][10][11][12][13]
Experimental Protocols: A Step-by-Step Look
The following sections detail the typical experimental workflows for both LC-MS/MS and immunoassay for carbamazepine measurement.
LC-MS/MS Methodology
The LC-MS/MS method involves a multi-step process to ensure accurate and specific quantification.
1. Sample Preparation: The initial step involves the extraction of carbamazepine from the biological matrix (typically serum or plasma). Common techniques include:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[2][5] The supernatant containing the drug is then analyzed.
-
Liquid-Liquid Extraction (LLE): This method uses a solvent immiscible with the sample matrix (e.g., chloroform) to selectively extract the drug.[14]
-
Solid-Phase Extraction (SPE): A more controlled extraction method where the drug is retained on a solid sorbent while interferences are washed away. The purified drug is then eluted for analysis.[15]
2. Chromatographic Separation: The extracted sample is injected into a liquid chromatograph.
-
Column: A C8 or C18 reversed-phase column is typically used to separate carbamazepine from other components in the sample.[3][15]
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the drug from the column.[3][15] A gradient elution is often employed to optimize separation.
3. Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used to generate charged carbamazepine molecules.[4][14]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[4] This involves selecting the specific precursor ion of carbamazepine and then detecting a specific product ion after fragmentation, ensuring high selectivity and sensitivity. For carbamazepine, a common transition is m/z 237 → 194.[3]
Immunoassay Methodology
Immunoassays for carbamazepine are typically competitive binding assays.
1. Principle of Assay:
-
A known quantity of enzyme-labeled carbamazepine (conjugate) competes with the carbamazepine in the patient sample for a limited number of binding sites on a specific anti-carbamazepine antibody.[16]
-
The amount of enzyme-labeled carbamazepine that binds to the antibody is inversely proportional to the concentration of carbamazepine in the sample.
2. Assay Procedure:
-
Patient serum or plasma is mixed with a reagent containing the anti-carbamazepine antibody.
-
A second reagent containing the enzyme-labeled carbamazepine is added.
-
After an incubation period, a substrate for the enzyme is introduced.
-
The resulting color change (or other signal) is measured by a spectrophotometer or other detector. The concentration of carbamazepine is then determined by comparing the signal to a standard curve.
Common immunoassay formats include:
-
Enzyme Multiplied Immunoassay Technique (EMIT): A homogeneous immunoassay where the enzyme activity is directly related to the drug concentration.[1]
-
Fluorescence Polarization Immunoassay (FPIA): This technique measures the change in polarization of fluorescently labeled carbamazepine.[17]
-
Latex Agglutination Immunoassay: In this method, carbamazepine-coated latex particles aggregate with anti-carbamazepine antibodies, and the degree of aggregation is measured.[16]
Conclusion: Selecting the Right Tool for the Job
The choice between LC-MS/MS and immunoassay for carbamazepine measurement depends on the specific needs of the laboratory and the clinical context.
-
LC-MS/MS is the method of choice for research, clinical trials, and situations requiring the highest level of accuracy, sensitivity, and the ability to measure metabolites. Its superior specificity minimizes the risk of erroneous results due to interferences.
-
Immunoassays are well-suited for routine clinical laboratories that require a rapid, high-throughput, and cost-effective method for therapeutic drug monitoring.[6] However, users must be aware of the potential for cross-reactivity and interference, which may necessitate confirmatory testing by a reference method like LC-MS/MS in ambiguous cases.
Ultimately, a thorough understanding of the principles, performance characteristics, and limitations of each technique is essential for making an informed decision and ensuring the reliable quantification of carbamazepine for optimal patient care and research outcomes.
References
- 1. Comparative Study of LC/MS and EMIT in Therapeutic Monitoring of Carbamazepine and its Clinical Applications | Bentham Science [eurekaselect.com]
- 2. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochimicaclinica.it [biochimicaclinica.it]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochimicaclinica.it [biochimicaclinica.it]
- 7. How suitable are currently used carbamazepine immunoassays for quantifying carbamazepine-10,11-epoxide in serum samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamazepine determination in saliva of children: enzyme immunoassay (EMIT) versus high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference by carbamazepine and oxcarbazepine with serum- and urine-screening assays for tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamazepine interference with an immune assay for tricyclic antidepressants in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cris.ariel.ac.il [cris.ariel.ac.il]
- 13. publications.aap.org [publications.aap.org]
- 14. tsijournals.com [tsijournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sekisuimedical.jp [sekisuimedical.jp]
- 17. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Bioanalysis of Carbamazepine 10,11-Epoxide: Focus on Carbamazepine 10,11-Epoxide-d2
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of carbamazepine and its pharmacologically active metabolite, carbamazepine 10,11-epoxide, the choice of an appropriate internal standard (IS) is critical for achieving accurate and precise results. Stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS-based bioanalytical methods, as they closely mimic the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.
This guide provides a comparative overview of commonly used internal standards for the analysis of carbamazepine 10,11-epoxide, with a special focus on the accuracy and precision of Carbamazepine 10,11-Epoxide-d2 . While direct comparative studies featuring Carbamazepine 10,11-Epoxide-d2 are limited in publicly available literature, this guide synthesizes data from studies using a closely related and widely adopted SIL IS, Carbamazepine-d10, to provide a robust performance benchmark.
Performance Comparison of Internal Standards
The ideal internal standard for quantifying an analyte is its own stable isotope-labeled analog. Therefore, for the analysis of carbamazepine 10,11-epoxide, Carbamazepine 10,11-Epoxide-d2 is theoretically the most suitable choice. However, Carbamazepine-d10, the deuterated form of the parent drug, is more commonly cited in validated bioanalytical methods for the simultaneous determination of both carbamazepine and its epoxide metabolite.
The following table summarizes the performance data from various studies that have employed Carbamazepine-d10 as an internal standard for the quantification of carbamazepine 10,11-epoxide. This data serves as a reference for the expected accuracy and precision when using a deuterated internal standard in this application.
| Internal Standard | Analyte | Matrix | Accuracy (% Bias or Recovery) | Precision (% CV) | Key Findings & Citations |
| Carbamazepine-d10 | Carbamazepine 10,11-Epoxide | Human Plasma | Intra-day: -1.74% to 2.92% Inter-day: <8.23% | Intra-day: <8.23% Inter-day: <8.23% | A highly accurate and precise LC-MS/MS method was validated for therapeutic drug monitoring.[1] |
| Carbamazepine-d10 | Carbamazepine 10,11-Epoxide | Rat Plasma | Recovery: >87% | Intra-day: 2.6%–9.5% Inter-day: 4.0%–9.6% | The method was successfully applied to a pharmacokinetic study.[2] |
| d10-Carbamazepine | Carbamazepine-10,11-epoxide | Human Plasma | Bias within ±12% | Coefficient of variation <9% | A validated method for the quantification of oxcarbazepine and its metabolites, using d10-carbamazepine as IS for carbamazepine-10,11-epoxide.[3] |
| Isotopically labeled analogue of CBZ | Carbamazepine (CBZ) | Fingerprints | 95.02% to 102.76% | Intra-assay: 3.58% to 7.9% Inter-assay: 3.52% to 5.79% | This study on the parent drug demonstrates the high accuracy and precision achievable with a deuterated internal standard.[4] |
Note: While specific quantitative data for Carbamazepine 10,11-Epoxide-d2 is not detailed in the cited literature, its structural analogy to the analyte suggests it would offer at least comparable, if not superior, performance in correcting for variability in the quantification of carbamazepine 10,11-epoxide. The use of a deuterated version of the metabolite itself is expected to provide the most accurate correction for any differential extraction recovery or matrix effects between the parent drug and its epoxide metabolite.
Experimental Protocols
The following sections detail typical experimental methodologies for the analysis of carbamazepine 10,11-epoxide using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and straightforward sample preparation technique is protein precipitation.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Carbamazepine-d10).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC-MS.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions monitored are:
-
Carbamazepine 10,11-Epoxide: m/z 253.1 → 180.1
-
Carbamazepine-d10 (IS): m/z 247.2 → 204.2
-
-
Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for this application.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Caption: Workflow of a bioanalytical method using an internal standard.
References
linearity and range for carbamazepine analysis using "Carbamazepine 10,11-Epoxide-d2"
For researchers, scientists, and drug development professionals engaged in the bioanalysis of carbamazepine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. While the ideal internal standard is often a stable isotope-labeled version of the analyte, the specific deuterated form can influence analytical performance. This guide provides a comparative overview of internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of carbamazepine, with a focus on linearity and analytical range.
While the isotopically labeled "Carbamazepine 10,11-Epoxide-d2" is a logical consideration for the simultaneous analysis of carbamazepine and its primary active metabolite, carbamazepine 10,11-epoxide, published methodologies predominantly utilize other deuterated forms of the parent drug as internal standards. Extensive literature searches did not yield specific methods employing "Carbamazepine 10,11-Epoxide-d2" for the sole quantification of carbamazepine. Therefore, this guide will compare the performance of commonly reported internal standards, including Carbamazepine-d10, against other alternatives.
Performance Comparison of Internal Standards
The following table summarizes the linearity and analytical range for carbamazepine quantification using different internal standards and analytical methodologies.
| Internal Standard | Analytical Method | Linearity (R²) | Analytical Range | Reference |
| Carbamazepine-d10 | LC-MS/MS | >0.99 | 5 - 2000 ng/mL | [1][2] |
| Carbamazepine-D2N15 | LC-MS³ | 0.9973 | 0.5 - 30 µg/mL | [3] |
| Lacosamide | LC-MS/MS | >0.994 | 1.1 - 17.6 µg/mL | [4] |
| No Internal Standard | HPLC-UV | >0.999 | 0.5 - 25.0 µg/mL | [5] |
| No Internal Standard | UPLC-UV | >0.999 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the LC-MS/MS analysis of carbamazepine using a deuterated internal standard.
Method 1: Carbamazepine Analysis using Carbamazepine-d10 Internal Standard[1][2]
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
-
Chromatography:
-
Column: C8 (150 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine 10,11-epoxide: m/z 253 → 210
-
Carbamazepine-d10 (IS): m/z 247 → 204
-
-
Method 2: Carbamazepine Analysis using Carbamazepine-D2N15 Internal Standard (LC-MS³)[3]
-
Sample Preparation: Not specified.
-
Chromatography:
-
System: Shimadzu UFLC XR system
-
Mobile Phase: Gradient elution with 50% to 90% B (B: Acetonitrile) over 4.5 minutes.
-
-
Mass Spectrometry (Triple Quadrupole with Linear Ion Trap - MS³):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: MS³
-
Transitions:
-
Carbamazepine: m/z 237.0 → 220.0 → 192.0
-
Carbamazepine-D2N15 (IS): m/z 240.1 → 196.2 → 181.0
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of carbamazepine.
Caption: General workflow for carbamazepine analysis by LC-MS/MS.
Conclusion
The selection of an internal standard is a critical step in developing a robust and reliable method for carbamazepine quantification. While "Carbamazepine 10,11-Epoxide-d2" may be a suitable internal standard, particularly for methods that include the simultaneous analysis of the epoxide metabolite, "Carbamazepine-d10" is a well-established and validated choice for the analysis of the parent drug. The data presented in this guide demonstrates that excellent linearity and broad analytical ranges can be achieved with various internal standards and analytical techniques. Researchers should select the most appropriate internal standard and method based on their specific analytical needs, available instrumentation, and the required sensitivity and range of the assay.
References
- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous Determination of Carbamazepine and Carbamazepine- 10,11-epoxide in Different Biological Matrices by LC-MS/MS ~ Journal of Interdisciplinary Medicine [interdisciplinary.ro]
- 5. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative pharmacokinetics of carbamazepine and its deuterated epoxide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug.[1][2] This modification can lead to a slower rate of metabolism, resulting in a longer half-life, increased exposure, and potentially a more favorable dosing regimen.[1][2]
Executive Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for carbamazepine and its non-deuterated 10,11-epoxide metabolite. Inferred potential changes for the deuterated epoxide are also presented, based on the known effects of deuteration.
| Pharmacokinetic Parameter | Carbamazepine | Carbamazepine-10,11-epoxide (Non-deuterated) | Deuterated Carbamazepine-10,11-epoxide (Inferred) |
| Peak Plasma Concentration (Cmax) | 1.9 ± 0.3 mcg/mL (single dose)[3] | Variable, generally 10-50% of parent drug[4] | Potentially higher Cmax due to reduced clearance |
| Time to Peak Concentration (Tmax) | 19 ± 7 hours (single dose)[3] | Generally slower than parent drug | Likely similar to or slightly longer than the non-deuterated epoxide |
| Area Under the Curve (AUC) | Variable, increases with dose | Lower than parent drug | Potentially higher AUC due to decreased metabolism |
| Elimination Half-life (t½) | 35-40 hours (single dose), 12-17 hours (multiple doses)[3] | Shorter than parent drug | Potentially longer t½ due to slower metabolic breakdown |
| Clearance (CL) | 25 ± 5 mL/min (single dose), 80 ± 30 mL/min (multiple doses)[3] | Higher than parent drug | Potentially lower clearance |
Metabolic Pathway and Pharmacokinetic Workflow
The metabolic conversion of carbamazepine to its active epoxide metabolite is a critical step in its mechanism of action and subsequent elimination. This process, primarily mediated by cytochrome P450 enzymes, is the target for modification by deuteration.
Caption: Metabolic conversion of carbamazepine and a typical workflow for a pharmacokinetic study.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in pharmacokinetic studies of carbamazepine and its metabolites.
In Vivo Pharmacokinetic Study in Humans
-
Study Design: An open-label, single-dose, crossover study.
-
Subjects: Healthy adult volunteers.
-
Drug Administration: A single oral dose of carbamazepine (e.g., 200 mg) is administered.[3]
-
Blood Sampling: Venous blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of carbamazepine and carbamazepine-10,11-epoxide are determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.[5] A deuterated internal standard (e.g., carbamazepine-d10) is used for quantification.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and clearance.
In Vitro Metabolic Stability Assay
-
System: Human liver microsomes.
-
Incubation: The test compound (carbamazepine or its deuterated analogue) is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
The Deuterium Kinetic Isotope Effect
The rationale for deuterating carbamazepine or its epoxide lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism, replacing hydrogen with deuterium at a metabolic soft spot can slow down this process.
Caption: The effect of deuteration on the rate of metabolic reactions.
Inferred Pharmacokinetic Profile of Deuterated Carbamazepine-10,11-epoxide
Based on the principles of the kinetic isotope effect and data from studies on deuterated carbamazepine, we can infer the following for deuterated carbamazepine-10,11-epoxide:
-
Reduced Rate of Metabolism: The primary route of elimination for carbamazepine-10,11-epoxide is through enzymatic hydration by epoxide hydrolase. Deuteration at or near the epoxide ring could slow this metabolic conversion.
-
Increased Half-Life and Exposure: A slower metabolic rate would lead to a longer elimination half-life (t½) and a greater overall drug exposure (AUC).
-
Potential for Improved Therapeutic Profile: A longer half-life could allow for less frequent dosing, improving patient compliance. Furthermore, more stable plasma concentrations could potentially reduce side effects associated with concentration peaks and troughs.
Conclusion
References
- 1. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Liquid Chromatography Columns for Carbamazepine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient analysis of carbamazepine, a widely used anticonvulsant drug, is crucial in pharmaceutical quality control and clinical therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose. The choice of the LC column is a critical factor that significantly influences the performance of the analysis, affecting parameters such as retention time, peak shape, resolution, and overall analysis time. This guide provides an objective comparison of different LC columns for carbamazepine analysis, supported by experimental data to aid researchers in selecting the most suitable column for their specific needs.
Comparative Performance of LC Columns
The selection of an appropriate stationary phase is paramount for achieving optimal separation in HPLC. For carbamazepine analysis, reversed-phase columns are predominantly used. The most common stationary phases include C18, C8, and Phenyl. The performance of these columns is influenced by the hydrophobicity of the stationary phase, with C18 being the most hydrophobic and Phenyl offering alternative selectivity through π-π interactions.
Below is a summary of quantitative data from various studies, highlighting the performance of different LC columns in the analysis of carbamazepine. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) | Reference |
| C18 | Phenomenex Bondolone RP C18 (150 x 3.9 mm, 5 µm) | Acetonitrile:Water (30:70 v/v) | 1.0 | 220 | 8.2 | 1.05 | 4303 plates/m | [1][2] |
| C18 | µ-Bondapak C18 (150 mm × 4.6 mm i.d., 10 μm) | Methanol:Water (50:50 v/v) | 1.0 | 285 | 7.75 | Not Reported | Not Reported | [3] |
| C18 | Zorbax SB C18 (150 mm x 4.6mm, 5µ) | Methanol:Acetonitrile:Water (45:20:35 v/v/v) | 1.0 | 230 | 5.65 | Not Reported | Not Reported | [2] |
| C18 | RP C18 column | Acetonitrile:Methanol:Water (18:19:63, v/v/v) | Not Reported | 210 | Not Reported | Not Reported | Not Reported | [4] |
| C8 | Ace 5 C8 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (30:70 v/v) | 1.0 | 220 | Not Reported | Not Reported | Not Reported | [1] |
| C8 | Thermo C8 (250 x 4.6 mm, 5 µm) | Acetonitrile:Isopropyl alcohol:Phosphate buffer pH 3 (36:15:49 v/v/v) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Phenyl | Luna Phenyl-Hexyl (150 mmL. × 4.6 mmI.D., 5 µm) | Not specified for carbamazepine | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [6] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature. The performance of C8 and Phenyl columns for carbamazepine analysis is less extensively documented in the provided search results compared to C18 columns.
Experimental Protocols
The following are detailed methodologies from key experiments cited in this guide. These protocols provide a basis for reproducing the results and for developing new analytical methods.
Method 1: Carbamazepine Analysis using a C18 Column [1][2]
-
Column: Phenomenex Bondolone RP C18 (150 x 3.9 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and Milli-Q grade water in a 30:70 volume/volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of 220 nm.
-
System Suitability: The method demonstrated a capacity factor (k') of 4.46, a symmetry factor of 1.05, and a column efficiency of 4303 plates/m.[1]
Method 2: Carbamazepine Analysis in Rabbit Plasma using a C18 Column [3]
-
Column: µ-Bondapak C18 (150 mm × 4.6 mm i.d., 10 μm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at 285 nm.
-
Internal Standard: Propylparaben.
Method 3: Concurrent Determination of Carbamazepine and other Drugs using a C18 Column [7]
-
Column: C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of Ultrapure® water (adjusted to pH 3.0 with 20% ortho-phosphoric acid) and a 50:50 mixture of acetonitrile and methanol, in a 58:42 proportion.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 μl.
-
Column Temperature: 40°C.
-
Detection: 205 nm for carbamazepine.
Experimental Workflow
The general workflow for the HPLC analysis of carbamazepine involves several key steps, from sample preparation to data analysis. This process is illustrated in the diagram below.
Discussion and Column Selection Considerations
-
C18 Columns: As evidenced by the compiled data, C18 columns are the most frequently used and well-documented for carbamazepine analysis. They offer robust performance with good retention and peak shape under various mobile phase conditions. The high hydrophobicity of the C18 stationary phase provides strong retention for the relatively non-polar carbamazepine molecule. This allows for effective separation from polar matrix components.
-
C8 Columns: C8 columns have a shorter alkyl chain and are therefore less hydrophobic than C18 columns.[8][9] This generally results in shorter retention times for non-polar analytes like carbamazepine.[9] A C8 column could be advantageous when a faster analysis time is required, provided that adequate resolution from other components is maintained. The provided data indicates that C8 columns have been tested for carbamazepine analysis, but a direct performance comparison under identical conditions to a C18 column is not available in the search results.
-
Phenyl Columns: Phenyl columns contain a phenyl group bonded to the silica support. This stationary phase can provide alternative selectivity compared to alkyl chains due to the potential for π-π interactions with aromatic analytes like carbamazepine.[6] This unique interaction can be beneficial for separating carbamazepine from structurally similar compounds or impurities that may co-elute on a C18 or C8 column. While the search results mention the use of phenyl columns, specific experimental data for carbamazepine analysis is limited.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is typically used for highly polar compounds. While not commonly cited for carbamazepine, which is relatively non-polar, a HILIC column could potentially be explored for the separation of carbamazepine from very polar metabolites or in complex polar matrices. No specific data on HILIC column performance for carbamazepine was found in the initial search.
For routine analysis of carbamazepine, a C18 column is a reliable and well-established choice, offering excellent retention and separation characteristics. When faster analysis times are a priority, a C8 column may be a suitable alternative, though this may come at the cost of reduced retention. For challenging separations involving closely related impurities or complex matrices, a Phenyl column should be considered for its alternative selectivity based on π-π interactions. The selection of the optimal column will ultimately depend on the specific requirements of the analysis, including the desired run time, the complexity of the sample matrix, and the need to resolve carbamazepine from potential interferents. Researchers are encouraged to use the provided experimental protocols as a starting point and to optimize the method for their specific application and available instrumentation.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. lcms.cz [lcms.cz]
- 7. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 9. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Navigating the Safe Disposal of Carbamazepine 10,11-Epoxide-d2 (Major)
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and responsible disposal of Carbamazepine 10,11-Epoxide-d2, a deuterated metabolite of the drug carbamazepine. While the Safety Data Sheet (SDS) for the non-deuterated form, Carbamazepine 10,11-epoxide, indicates no special disposal measures are required, it is best practice to handle all chemical waste with caution and adhere to established laboratory safety protocols.
Core Disposal Principles
Chemical waste is regulated by environmental protection agencies and must not be disposed of in regular trash or down the sewer system.[1] The primary route for disposal is through an institution's Environmental Health and Safety (EHS) program.[1]
Key considerations for disposal:
-
Waste Segregation: Collect all Carbamazepine 10,11-Epoxide-d2 waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other chemical waste streams to avoid unintended reactions.
-
Container Management: Use a suitable, leak-proof container for waste collection. The original container is often a good choice if it is in good condition.[2][3] Ensure the container is always securely capped when not in use.[2][4]
-
Labeling: All hazardous waste containers must be clearly labeled with the full chemical name ("Carbamazepine 10,11-Epoxide-d2"), the quantity of waste, the date of generation, and the principal investigator's contact information.[1] The label must also include the words "Hazardous Waste" and appropriate hazard pictograms.[1]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[2][5]
Disposal Protocol Summary
The following table outlines the recommended procedural steps for the proper disposal of Carbamazepine 10,11-Epoxide-d2.
| Step | Procedure | Rationale |
| 1. Collection | Collect all waste containing Carbamazepine 10,11-Epoxide-d2 in a designated and compatible waste container. | To prevent contamination and ensure proper handling. |
| 2. Labeling | Affix a completed hazardous waste tag to the container, including the full chemical name and other required information.[1] | To comply with regulations and inform waste handlers of the contents. |
| 3. Storage | Store the sealed waste container in a designated hazardous waste accumulation area. | To ensure safety and prevent accidental spills or exposure. |
| 4. EHS Pickup | Arrange for the collection of the waste container by your institution's EHS department. | For proper and compliant final disposal. |
Experimental Workflow for Disposal
The logical flow for the disposal of Carbamazepine 10,11-Epoxide-d2 is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Safety and Handling Precautions
While the SDS for the parent compound suggests no acute toxicity or irritant effects, general protective and hygienic measures should always be followed when handling chemicals.[6] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In the event of a spill, avoid generating dust and clean up using dry methods.[7] For minor spills, the material can be swept up and placed in a suitable container for disposal.[7]
It is important to note that while heavy water (deuterium oxide) is a valuable material that can sometimes be returned to the supplier, this typically applies to the solvent itself and not to deuterated compounds dissolved or synthesized within it.[8] Therefore, waste containing Carbamazepine 10,11-Epoxide-d2 should be treated as chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of Carbamazepine 10,11-Epoxide-d2, fostering a culture of safety and compliance within the scientific community.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
